Potassium hexafluoroantimonate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
potassium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6KSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586923 | |
| Record name | Potassium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.849 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-92-8 | |
| Record name | Potassium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Potassium Hexafluoroantimonate (KSbF₆)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hexafluoroantimonate (KSbF₆) is an inorganic salt with significant applications in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity and thermal stability. All quantitative data is presented in structured tables for clarity and comparative analysis. Diagrams generated using Graphviz are included to illustrate key processes and relationships, adhering to specified formatting for optimal readability.
Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | KSbF₆ | [2] |
| Molar Mass | 274.85 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 846 °C | [2] |
| Boiling Point | 1505 °C | [3] |
| Solubility | Soluble in water | [4] |
Chemical Properties and Reactivity
This compound is a stable compound under normal conditions but exhibits notable reactivity with certain substances. It is known to react violently with strong acids and strong reducing agents.[3] The hexafluoroantimonate anion (SbF₆⁻) is a weakly coordinating anion, which makes KSbF₆ a useful salt in various chemical reactions where a non-interfering anion is required.[5]
Hydrolysis
The hexafluoroantimonate ion can undergo hydrolysis in aqueous solutions. The rate of hydrolysis for hexafluoroantimonate is measurably rapid compared to hexafluorophosphate (B91526) and hexafluoroarsenate.[1][6] This reaction is initiated by the protonation of a fluorine atom, followed by the elimination of hydrogen fluoride (B91410) and subsequent reaction with water.
Reactivity with Acids and Bases
As a salt of a strong acid (fluoroantimonic acid) and a strong base (potassium hydroxide), KSbF₆ is relatively neutral in solution. However, it can react with strong acids, which can lead to the formation of the superacid fluoroantimonic acid in the presence of excess hydrogen fluoride.[3]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the available starting materials and desired purity.
Synthesis from Potassium Pyroantimonate (B1233504) and Hydrogen Fluoride
One common laboratory-scale synthesis involves the reaction of potassium pyroantimonate (K₂H₂Sb₂O₇) with hydrogen fluoride (HF).[3]
Experimental Protocol:
-
Materials: Potassium pyroantimonate (K₂H₂Sb₂O₇), anhydrous hydrogen fluoride (HF).
-
Procedure:
-
In a fume hood, carefully add potassium pyroantimonate to a solution of anhydrous hydrogen fluoride. The reaction is exothermic and should be controlled by cooling.
-
Stir the mixture until the reaction is complete, indicated by the dissolution of the solid.
-
Slowly evaporate the excess hydrogen fluoride to crystallize the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Synthesis from Antimony(III) Oxide, Potassium Hydroxide (B78521), and Hydrogen Peroxide
This method involves the oxidation of antimony(III) to antimony(V) followed by fluorination.[3]
Experimental Protocol:
-
Materials: Antimony(III) oxide (Sb₂O₃), potassium hydroxide (KOH), 30% hydrogen peroxide (H₂O₂), 48% hydrofluoric acid (HF).
-
Procedure:
-
Prepare a solution of potassium hydroxide and add antimony(III) oxide.
-
Slowly add 30% hydrogen peroxide to the mixture to oxidize the antimony.
-
Carefully add 48% hydrofluoric acid to the resulting solution to precipitate this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Synthesis from Antimony Pentafluoride and Potassium Hexafluoromanganate
A less common method involves a fluoride exchange reaction.[3]
Reaction: SbF₅ + K₂MnF₆ → KSbF₆ + KMnF₅
Experimental Protocol:
-
Materials: Antimony pentafluoride (SbF₅), potassium hexafluoromanganate(IV) (K₂MnF₆).
-
Procedure:
-
This reaction is typically carried out in a non-aqueous solvent, such as anhydrous hydrogen fluoride.
-
Combine the reactants and stir until the reaction is complete.
-
Isolate the product by filtration and dry appropriately.
-
Caption: Synthetic routes to this compound.
Characterization Techniques
X-Ray Diffraction (XRD)
X-ray diffraction is a primary technique for confirming the crystalline structure of KSbF₆. The diffraction pattern provides information about the lattice parameters and phase purity.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Sample Preparation: A finely ground powder of KSbF₆ is mounted on a sample holder.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis: The obtained diffraction peaks are indexed to determine the crystal system and lattice parameters. The data is compared with standard diffraction patterns from databases like the JCPDS-ICDD.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the SbF₆⁻ anion, confirming the compound's identity and providing insights into its molecular structure. For an octahedral molecule like SbF₆⁻, specific vibrational modes are active in either IR or Raman spectra, or are inactive in both.[13]
Experimental Protocol:
-
FT-IR Spectroscopy:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr pellet.
-
Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
FT-Raman Spectroscopy:
-
Instrument: A Fourier-transform Raman spectrometer with a Nd:YAG laser source (1064 nm).
-
Sample Preparation: The powder sample is placed directly in the sample holder.
-
Data Collection: The spectrum is recorded over a suitable Raman shift range.
-
Expected Vibrational Modes for SbF₆⁻ (Oₕ symmetry):
| Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) |
| ν₁ | A₁g | Raman | ~660 |
| ν₂ | E₉ | Raman | ~570 |
| ν₃ | F₁ᵤ | IR | ~650 |
| ν₄ | F₁ᵤ | IR | ~350 |
| ν₅ | F₂₉ | Raman | ~280 |
| ν₆ | F₂ᵤ | Inactive | - |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of KSbF₆.
Experimental Protocol:
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.[14]
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Data Collection: The sample is heated from room temperature to a temperature above its decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]
Expected Thermal Events:
-
TGA: A weight loss corresponding to the decomposition of KSbF₆ into volatile products (e.g., SbF₅, F₂) and a solid residue.
-
DSC: An endothermic peak corresponding to the melting point and potentially other peaks related to phase transitions or decomposition.
Caption: Workflow for the characterization of KSbF₆.
Applications
This compound finds use in several specialized areas of chemistry and materials science:
-
Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds.[3]
-
Synthesis of Organofluorine Compounds: It serves as a fluorinating agent in organic synthesis.[2]
-
Catalysis: Its weakly coordinating anion is beneficial in catalytic applications.[2]
-
Materials Science: It is used in the production of specialty materials, including advanced polymers and coatings, where it can enhance chemical resistance and thermal stability.[2]
-
Electrochemistry: It can be used as an electrolyte in non-aqueous battery systems.
Safety and Handling
This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator when handling the powder.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air and seek medical attention.
-
Conclusion
This compound is a versatile inorganic compound with well-defined physical and chemical properties. Its synthesis can be achieved through several routes, and its structure and purity can be confirmed using standard analytical techniques. Its applications in various fields, particularly in synthetic chemistry and materials science, make it a compound of interest for researchers and industry professionals. Proper safety precautions are essential when handling this material due to its toxicity. This guide provides a foundational understanding of KSbF₆ to support its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 16893-92-8 [m.chemicalbook.com]
- 5. Fluoroantimonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. sie.scholasticahq.com [sie.scholasticahq.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. linseis.com [linseis.com]
- 15. mdpi.com [mdpi.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Potassium Hexafluoroantimonate (CAS 16893-92-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Potassium hexafluoroantimonate (KSbF₆), a versatile inorganic compound with significant applications in catalysis, materials science, and organic synthesis. This document consolidates key information on its physicochemical properties, synthesis methodologies, and notable applications, with a focus on experimental protocols and safety considerations.
Core Properties and Data
This compound is a white to off-white crystalline powder. It is recognized for its role as a source of the non-coordinating hexafluoroantimonate anion (SbF₆⁻), which imparts unique reactivity and stability to various chemical systems.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 16893-92-8 | |
| Molecular Formula | KSbF₆ | |
| Molecular Weight | 274.85 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 846 °C | |
| Boiling Point | 1505 °C | |
| Solubility | Soluble in water. | |
| Storage Temperature | Room Temperature, in an inert atmosphere. |
Safety and Handling
This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.
GHS Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H411 (Toxic to aquatic life with long lasting effects).
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P39
Solubility of potassium hexafluoroantimonate in organic solvents
An In-depth Technical Guide to the Solubility of Potassium Hexafluoroantimonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides an overview of the known qualitative solubility of this compound and, more importantly, furnishes detailed experimental protocols for researchers to quantitatively determine its solubility in organic solvents of interest. Understanding and quantifying the solubility of KSbF₆ is a critical step in optimizing reaction conditions, developing new synthetic methodologies, and formulating electrolyte solutions.
Qualitative Solubility Overview
General observations suggest that this compound is soluble in a variety of organic solvents, a property enhanced by its fluorine content. Its application in photoinitiated polymerizations and as an electrolyte in non-aqueous systems implies at least moderate solubility in relevant organic media. However, specific solubility values are highly dependent on the nature of the solvent, including its polarity, dielectric constant, and ability to solvate ions.
Data Presentation
Given the absence of a comprehensive public dataset for the solubility of this compound in various organic solvents, the following table is provided as a template for researchers to populate with their own experimentally determined data. This structured format will allow for easy comparison of solubility across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Acetonitrile | |||||
| Propylene Carbonate | |||||
| Dimethylformamide (DMF) | |||||
| Sulfolane | |||||
| Nitromethane | |||||
| Dichloromethane | |||||
| Tetrahydrofuran (THF) | |||||
| (Add other solvents as needed) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.
Isothermal Gravimetric Method
This is a classical and reliable method for determining solubility. It involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The use of a thermostatted shaker bath is recommended.
-
Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to facilitate the separation of the solid from the saturated solution.
-
Sample Extraction: Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.
-
Solvent Evaporation: Transfer the extracted sample to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the salt.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry this compound residue.
-
Calculation: The solubility can be calculated as follows:
-
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100
-
Analytical Spectroscopic Method (Inductively Coupled Plasma - Atomic Emission Spectroscopy, ICP-AES)
This method is highly sensitive and accurate for determining the concentration of the antimony or potassium ions in the saturated solution.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent of choice as described in the isothermal gravimetric method (Steps 1-3).
-
Sample Dilution: Carefully extract a known volume of the clear, saturated supernatant. Dilute this sample with a suitable solvent to a concentration that falls within the linear range of the ICP-AES instrument. The dilution factor must be accurately recorded.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
ICP-AES Analysis: Analyze the standard solutions to generate a calibration curve. Subsequently, analyze the diluted sample solution to determine the concentration of either potassium or antimony.
-
Calculation: The original concentration in the saturated solution is calculated by multiplying the measured concentration by the dilution factor. This will give the molar solubility, which can be converted to other units as needed.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.
Caption: Logical workflow for the experimental determination of this compound solubility.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not extensively documented in readily accessible literature, its importance in various chemical applications necessitates a clear understanding of this property. This guide provides researchers with the fundamental knowledge and detailed experimental protocols required to accurately determine the solubility of KSbF₆ in their specific systems. By following these standardized methods, the scientific community can begin to build a comprehensive and comparable dataset, fostering further innovation and application of this versatile compound.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hexafluoroantimonate (KSbF₆) is an inorganic compound with applications in various fields, including as a photoinitiator in polymerization processes. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound. Due to a notable scarcity of detailed experimental studies in publicly available literature, this guide combines established physical properties with generalized experimental protocols for thermal analysis and a theoretical decomposition pathway based on the behavior of analogous compounds.
Introduction
This compound, with the chemical formula KSbF₆, is a white crystalline powder.[1][2] It is recognized for its role as a cationic photoinitiator and its use in the synthesis of other chemical compounds.[2] The thermal behavior of such materials is a critical parameter that dictates their operational limits and potential hazards. This guide aims to consolidate the available information on the thermal stability and decomposition of KSbF₆ and to provide standardized methodologies for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and databases.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | KSbF₆ | [1][2] |
| Molecular Weight | 274.85 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 846 °C | [3][5] |
| Boiling Point | 1505 °C | [3][5] |
| Solubility | Soluble in water | [5] |
Thermal Stability and Decomposition Analysis
Experimental Protocols
The thermal stability of KSbF₆ would be investigated using TGA and DSC. The following are detailed, generalized experimental protocols for these analyses.
3.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., platinum or alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the onset of decomposition and the temperatures of maximum decomposition rates.
-
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
The analysis is performed under a controlled atmosphere of an inert gas (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Expected Thermal Behavior
Based on its high melting point of 846 °C, this compound is expected to be thermally stable at lower temperatures. Significant decomposition is not anticipated to occur until temperatures approaching or exceeding its melting point are reached.
Table 2: Hypothetical Thermal Decomposition Data for this compound
| Analysis Type | Parameter | Expected Observation |
| TGA | Onset of Decomposition (Tonset) | Expected to be high, likely > 800 °C |
| Temperature of Max. Decomposition Rate (Tmax) | Expected to be above the melting point | |
| Mass Loss (%) | Dependent on the final decomposition products | |
| DSC | Melting (Endotherm) | Sharp endothermic peak at approximately 846 °C |
| Decomposition | Likely an endothermic or exothermic event following melting |
Decomposition Pathway
The precise mechanism and products of the thermal decomposition of this compound have not been detailed in the available literature. However, a plausible decomposition pathway can be proposed based on the chemistry of similar inorganic fluoride (B91410) compounds. The decomposition is likely to proceed via the liberation of antimony pentafluoride (SbF₅) gas, leaving behind potassium fluoride (KF) as a solid residue.
The following diagram illustrates this hypothetical decomposition pathway.
Caption: Hypothetical thermal decomposition of KSbF₆.
This proposed pathway is a simplification and would require experimental verification, for instance, through analysis of the evolved gases by mass spectrometry or Fourier-transform infrared spectroscopy coupled with a TGA instrument.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following workflow diagram.
Caption: Workflow for thermal analysis of KSbF₆.
Conclusion
This compound is a high-melting-point solid, suggesting significant thermal stability. While specific experimental data on its decomposition is lacking in the public domain, this guide provides a framework for its thermal analysis based on established techniques and theoretical considerations. For professionals working with this compound, it is recommended that experimental thermal analysis be conducted to ascertain its precise decomposition profile under their specific process conditions. The protocols and hypothetical pathways presented herein serve as a valuable starting point for such investigations.
References
Audience: Researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Molecular Geometry of the Hexafluoroantimonate Anion (SbF₆⁻)
Introduction
The hexafluoroantimonate anion, SbF₆⁻, is a chemical species of significant interest in inorganic and physical chemistry. Comprising a central antimony atom covalently bonded to six fluorine atoms, it is renowned for its exceptional stability and its status as a weakly coordinating, or non-coordinating, anion.[1] This property is pivotal to its role as the conjugate base of fluoroantimonic acid (HSbF₆), the strongest known superacid.[2][3] The stability of the SbF₆⁻ anion is a direct consequence of its highly symmetric molecular geometry, which effectively delocalizes the negative charge.[4][5] This guide provides a detailed examination of the molecular geometry, experimental determination, and chemical context of the hexafluoroantimonate anion.
Molecular Geometry and Electronic Structure
The three-dimensional arrangement of the hexafluoroantimonate anion is a direct consequence of its electronic structure, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
-
Central Atom: Antimony (Sb), in a +5 oxidation state.
-
Ligands: Six fluorine (F) atoms.
-
Valence Electrons: Antimony contributes 5 valence electrons, each of the six fluorine atoms contributes 7, and there is an additional electron for the -1 charge, totaling (5 + 6*7 + 1) = 48 valence electrons.
-
Lewis Structure and VSEPR: The Lewis structure shows the central antimony atom forming single bonds with six fluorine atoms. With six bonding pairs and zero lone pairs of electrons around the central Sb atom, VSEPR theory predicts a highly symmetrical octahedral geometry to minimize electron-pair repulsion.[6][7]
-
Hybridization: The hybridization of the central antimony atom is described as sp³d², involving one s, three p, and two d orbitals to form six equivalent hybrid orbitals that accommodate the six Sb-F sigma bonds.
This octahedral arrangement results in a nonpolar ion, as the individual polarities of the Sb-F bonds cancel each other out due to the molecule's perfect symmetry.[6]
Quantitative Geometric Data
The precise bond lengths and angles of the SbF₆⁻ anion have been determined through experimental techniques, primarily X-ray crystallography on its various salts. The high symmetry of the ion means that all Sb-F bond lengths and all adjacent F-Sb-F bond angles are identical.
| Parameter | Value | Description |
| Molecular Geometry | Octahedral | Central Sb atom with six F atoms at the vertices. |
| Point Group | Oₕ | Represents the high degree of symmetry. |
| Sb-F Bond Length | ~199 pm | The distance between the Sb and F atomic nuclei.[6] |
| F-Sb-F Bond Angle | 90° | The angle between any two adjacent Sb-F bonds.[6][8] |
Experimental Determination of Molecular Geometry
The definitive method for determining the precise atomic arrangement in crystalline solids, including salts of the hexafluoroantimonate anion, is Single-Crystal X-ray Crystallography .[3][9] This technique provides an atomic-resolution three-dimensional map of the electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be derived with high precision.[10]
Experimental Protocol: Single-Crystal X-ray Crystallography
The following protocol outlines the generalized steps for determining a crystal structure containing the SbF₆⁻ anion.[9][11]
-
Crystal Growth and Selection:
-
High-quality single crystals of a hexafluoroantimonate salt are grown from a suitable solvent via methods like slow evaporation, slow cooling, or vapor diffusion.[12]
-
A suitable crystal (typically <0.5 mm in all dimensions, without cracks or defects) is selected under a microscope and mounted on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]
-
The crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections.[9]
-
The crystal is rotated, and tens of thousands of reflection intensities are measured by a detector at various crystal orientations. This process generates a unique diffraction pattern.[9][10]
-
-
Structure Solution and Refinement:
-
The collected intensity data is processed. Corrections are applied for factors like absorption and polarization.
-
The unit cell dimensions and crystal system are determined from the geometry of the diffraction pattern.[11]
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An atomic model is built into the electron density map. The positions and displacement parameters of the atoms (Sb, F, and the counter-ion) are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11]
-
The final refined structure provides precise coordinates for each atom, from which the bond lengths and angles in the SbF₆⁻ anion are calculated.
-
Caption: Workflow for determining molecular geometry via X-ray crystallography.
Chemical Context: Formation in Superacids
The hexafluoroantimonate anion is most famously encountered as the anionic component of fluoroantimonic acid. This superacid is formed by mixing hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅).[2] In this reaction, SbF₅ acts as a powerful Lewis acid, abstracting a fluoride ion (F⁻) from HF. The resulting SbF₆⁻ anion is exceptionally stable and a very weak base, which leaves the proton effectively "naked" and accounts for the system's extreme acidity.[1][3]
The reaction proceeds as follows:
2HF + SbF₅ → H₂F⁺ + SbF₆⁻
The proton is actually solvated by hydrogen fluoride, forming the fluoronium ion (H₂F⁺). The key to the superacidity is the formation of the stable, non-coordinating hexafluoroantimonate anion.
Caption: Formation of the SbF₆⁻ anion in fluoroantimonic acid.
Conclusion
The hexafluoroantimonate anion (SbF₆⁻) possesses a highly symmetrical octahedral geometry, characterized by F-Sb-F bond angles of 90° and Sb-F bond lengths of approximately 199 pm. This structure, confirmed by single-crystal X-ray crystallography, is responsible for the anion's remarkable stability and its role as a weakly coordinating species. Its formation from the potent Lewis acid SbF₅ is fundamental to the creation of superacids, enabling chemical transformations and the study of reactive intermediates that are otherwise impossible. A thorough understanding of its geometry and properties is therefore essential for researchers in synthetic chemistry, materials science, and related fields.
References
- 1. Antimony pentafluoride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fluoroantimonic_acid [chemeurope.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. Solved: antimony pentafluoride, sbf5, reacts with xef4 and xef6 to form ionic compounds, xef3 sbf6 [Chemistry] [gauthmath.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. yorku.ca [yorku.ca]
- 12. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Unveiling the Genesis of a Key Reagent: The Early Studies and Discovery of Potassium Hexafluoroantimonate
A deep dive into the foundational research of potassium hexafluoroantimonate (KSbF₆), this technical guide illuminates the pioneering synthetic routes and initial characterizations of this crucial compound. Primarily drawing from the seminal 1906 work of Otto Ruff, this paper provides researchers, scientists, and drug development professionals with a historical and technical perspective on the origins of a reagent that continues to be significant in modern chemistry.
This compound, a white, crystalline solid, has found extensive application in various fields, including as a photoinitiator in cationic polymerization, as a component in non-aqueous batteries, and in the synthesis of other hexafluoroantimonate salts. Its journey from a laboratory curiosity to a valuable chemical commodity began in the early 20th century, a period of fervent exploration in fluorine chemistry.
The Pioneering Synthesis by Otto Ruff (1906)
The first documented synthesis of this compound is attributed to the German chemist Otto Ruff, a trailblazer in the field of fluorine chemistry. In his 1906 publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, Ruff detailed the reaction of antimony pentafluoride (SbF₅) with a potassium halide. While modern syntheses often employ different starting materials, Ruff's initial approach laid the groundwork for the preparation of this important salt.
Experimental Protocol: Ruff's Synthesis of this compound
The following protocol is an interpretation of the experimental description provided in Ruff's 1906 publication. It is important to note that the equipment and analytical techniques available at the time were rudimentary compared to modern standards.
Materials:
-
Antimony pentafluoride (SbF₅)
-
Potassium chloride (KCl)
-
Anhydrous hydrogen fluoride (B91410) (HF) as a solvent (inferred from Ruff's other works on fluorine chemistry)
Procedure:
-
A solution of antimony pentafluoride in anhydrous hydrogen fluoride was carefully prepared in a platinum or copper vessel, as these materials were known to be resistant to the corrosive nature of HF.
-
To this solution, a stoichiometric amount of finely powdered potassium chloride was gradually added.
-
The reaction mixture was likely stirred or agitated to ensure complete reaction.
-
The precipitation of a white solid, this compound, was observed.
-
The solid product was then isolated by filtration.
-
The collected precipitate was washed with a small amount of anhydrous hydrogen fluoride to remove any unreacted starting materials or by-products.
-
The final product was dried under vacuum to remove any residual solvent.
Early Characterization and Quantitative Data
In his 1906 paper, Ruff and his colleagues would have performed the characterization of the newly synthesized compound using the analytical methods of the era. This likely included elemental analysis to determine the empirical formula and observation of its physical properties.
| Property | Reported Value (Modern Data) |
| Chemical Formula | KSbF₆ |
| Molar Mass | 274.85 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 846 °C |
| Boiling Point | 1505 °C |
| Solubility in Water | Soluble |
Note: The quantitative data presented in the table are modern, accepted values. The original 1906 paper would have contained the initial, experimentally determined values which may have differed slightly due to the limitations of the analytical techniques of the time.
Experimental and Logical Workflow
The synthesis of this compound as pioneered by Ruff can be visualized as a straightforward precipitation reaction. The logical flow of the experiment involves the careful handling of highly reactive and corrosive materials to achieve the desired product.
Caption: Workflow for the early synthesis of this compound.
Reaction Pathway
The underlying chemical transformation in Ruff's synthesis is a displacement reaction where the chloride ion from potassium chloride is replaced by the much larger and more stable hexafluoroantimonate anion.
Caption: Reaction pathway for the formation of this compound.
Conclusion
The early work of Otto Ruff in the synthesis and characterization of this compound marked a significant step in the development of fluorine chemistry. His methodologies, though rudimentary by today's standards, were foundational. This historical perspective not only provides an appreciation for the evolution of synthetic chemistry but also offers valuable insights into the fundamental properties of this important inorganic compound. The continued use and study of this compound in modern research is a testament to the enduring legacy of this early discovery.
Fundamental Reactivity of Potassium Hexafluoroantimonate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium hexafluoroantimonate (KSbF₆) is a versatile inorganic salt recognized for its role as a potent Lewis acid catalyst in a variety of organic transformations. Its reactivity is fundamentally centered on the non-nucleophilic and weakly coordinating nature of the hexafluoroantimonate (SbF₆⁻) anion. This unique characteristic allows for the stabilization of highly reactive cationic intermediates, thereby facilitating reactions that are otherwise challenging to achieve. This guide provides a comprehensive overview of the fundamental reactivity of this compound with key classes of nucleophiles—specifically those containing nitrogen, oxygen, and sulfur. It details the underlying reaction mechanisms, provides experimental protocols for significant transformations, and presents quantitative data to support the described reactivity.
The primary mode of action of this compound involves the generation of a highly electrophilic species through interaction with a substrate or another reagent. The SbF₆⁻ anion then serves as a stable counterion, preventing quenching of the reactive cation and allowing for subsequent reaction with a nucleophile. This principle is demonstrated in various applications, including cationic polymerizations and the formation of reactive onium ions for subsequent functionalization reactions. While direct catalysis of simple nucleophilic substitution or addition reactions by KSbF₆ is not extensively documented, its role in enabling such reactions through the generation of potent electrophiles is a key theme.
Core Principles of Reactivity
The reactivity of this compound is dominated by the properties of the hexafluoroantimonate anion (SbF₆⁻). This anion is a large, highly symmetric, and weakly coordinating species.[1][2] Its low nucleophilicity and inability to form strong coordinate bonds are crucial to its function.[1]
When introduced into a reaction, KSbF₆ can participate in several ways:
-
Lewis Acid Catalysis: The antimony(V) center in SbF₆⁻, although formally coordinatively saturated, can exhibit Lewis acidity, particularly in the presence of strong electrophiles or under conditions that can lead to the dissociation of a fluoride (B91410) ion to form the even more Lewis acidic SbF₅. This Lewis acidity allows it to activate substrates, making them more susceptible to nucleophilic attack.
-
Anion Exchange: In many applications, the hexafluoroantimonate anion is introduced via an anion exchange reaction to replace a more nucleophilic or coordinating anion, thereby generating a more reactive cationic species.
-
Stabilization of Cationic Intermediates: The primary role of the SbF₆⁻ anion is to stabilize carbocations and other cationic intermediates formed during a reaction.[1][2] Its large size and diffuse negative charge prevent tight ion pairing and allow the cation to remain highly reactive.
A general schematic for the Lewis acid-catalyzed activation of a substrate (E-LG, where E is an electrophilic center and LG is a leaving group) by a hexafluoroantimonate salt, followed by nucleophilic attack (Nu⁻), is depicted below.
Reactivity with Oxygen Nucleophiles
The interaction of this compound with oxygen-containing nucleophiles is most prominently observed in the context of cationic polymerization and in the generation of reactive electrophiles for subsequent reactions.
Electro-initiated Cationic Polymerization of Vinyl Ethers
This compound serves as an effective initiating species in the electrochemically-induced cationic polymerization of vinyl ether monomers.[2] In this process, an applied voltage initiates the formation of a cationic species from the monomer, with the SbF₆⁻ anion acting as the non-nucleophilic counterion that allows the cationic polymerization to propagate.
Experimental Protocol: Electro-initiated Polymerization of a Vinyl Ether [2]
-
Materials: A vinyl ether monomer (e.g., tri(ethylene glycol) divinyl ether), this compound (KSbF₆), and an appropriate solvent.
-
Apparatus: An electrochemical cell with two electrodes.
-
Procedure:
-
A solution of the vinyl ether monomer and KSbF₆ is prepared.
-
The solution is placed in the electrochemical cell.
-
A constant voltage is applied across the electrodes to initiate polymerization.
-
The progress of the polymerization can be monitored in real-time using techniques such as Fourier-transform near-infrared (FT-NIR) spectroscopy.[2]
-
The resulting polymer is isolated and characterized.
-
Quantitative Data: The rate of polymerization can be controlled by adjusting the applied voltage.[2] High monomer to polymer conversion rates can be achieved under optimized conditions.[2]
Generation of O-(Trifluoromethyl)dibenzofuranium Hexafluoroantimonate for O-Trifluoromethylation
While not a direct reaction with KSbF₆, the hexafluoroantimonate anion is crucial in the synthesis and application of highly reactive O-(trifluoromethyl)dibenzofuranium salts. These salts are potent electrophilic trifluoromethylating agents for oxygen nucleophiles like alcohols and phenols.[3] The in-situ generation of these reagents often involves a precursor diazonium salt with a hexafluoroantimonate counterion.[3]
Reaction Scheme:
Table 1: O-Trifluoromethylation of Alcohols and Phenols [3]
| Substrate (Nucleophile) | Product | Yield (%) |
| 2-Phenylethanol | PhCH₂CH₂OCF₃ | 80 |
| 1-Decanol | n-C₁₀H₂₁OCF₃ | 75 |
| Phenol | PhOCF₃ | 65 |
Reactivity with Nitrogen Nucleophiles
Similar to oxygen nucleophiles, the reactivity of this compound with nitrogen-containing compounds is primarily observed in reactions where the SbF₆⁻ anion stabilizes a reactive cationic species that then reacts with the nitrogen nucleophile.
N-Trifluoromethylation using O-(Trifluoromethyl)dibenzofuranium Hexafluoroantimonate
The same O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate reagent used for O-trifluoromethylation can also be employed for the N-trifluoromethylation of amines, anilines, and pyridines.[3] The non-nucleophilic nature of the SbF₆⁻ anion is critical for the stability and reactivity of the trifluoromethylating agent.
Experimental Protocol: N-Trifluoromethylation of an Amine [3]
-
Reagents: The photochemically prepared O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate, the amine substrate, and a non-nucleophilic base (e.g., 2-chloropyridine) in a suitable solvent like dichloromethane.
-
Procedure:
-
The amine and the base are added to a solution of the O-(trifluoromethyl)dibenzofuranium hexafluoroantimonate at low temperature.
-
The reaction mixture is stirred until completion.
-
The product is isolated and purified using standard techniques.
-
Table 2: N-Trifluoromethylation of Amines and Anilines [3]
| Substrate (Nucleophile) | Product | Yield (%) |
| Dibenzylamine | (PhCH₂)₂NCF₃ | 90 |
| Aniline | PhNHCF₃ | 72 |
| 4-Nitroaniline | 4-NO₂C₆H₄NHCF₃ | 58 |
Reactivity with Sulfur Nucleophiles
The reactivity of this compound with sulfur nucleophiles is less documented in the context of direct catalysis. However, the principles of Lewis acid activation and stabilization of cationic intermediates are expected to apply. For instance, hexafluoroantimonate salts can be used to generate sulfonium (B1226848) salts, which are themselves useful alkylating agents.
While specific examples directly employing KSbF₆ as a catalyst for reactions with simple thiols or thioethers are scarce in the reviewed literature, the generation of sulfonium salts via reaction with a suitable electrophile in the presence of a hexafluoroantimonate salt is a plausible pathway.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4]
-
Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: It can react violently with strong acids and reducing agents.[4]
Conclusion
The fundamental reactivity of this compound with nucleophiles is primarily indirect, functioning as a Lewis acid catalyst and a source of the non-nucleophilic, weakly coordinating hexafluoroantimonate anion. This anion excels at stabilizing highly reactive cationic intermediates, thereby enabling a range of synthetic transformations that are otherwise difficult to achieve. While direct catalytic applications with simple nucleophiles are not extensively reported, its role in facilitating reactions such as cationic polymerization and the generation of potent electrophilic reagents for O- and N-functionalization is well-established. Future research may further elucidate the direct catalytic potential of this compound in a broader array of reactions involving nitrogen, oxygen, and sulfur nucleophiles.
References
The Lewis Acidity of Potassium Hexafluoroantimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Lewis acidity of potassium hexafluoroantimonate (KSbF₆), a versatile and powerful reagent in modern chemistry. The document outlines the theoretical underpinnings of its acidic character, quantitative measures of its strength, experimental protocols for its characterization, and its applications in catalysis and synthesis.
Introduction to Lewis Acidity and this compound
A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. This fundamental concept is central to understanding a vast range of chemical reactions. The strength of a Lewis acid is its thermodynamic tendency to form such an adduct.
This compound (KSbF₆) is an inorganic salt that is widely recognized for its strong Lewis acidic properties.[1] It is a white to off-white crystalline powder with a high melting point of 846 °C.[2][3][4] Its utility spans various fields, including catalysis in organic synthesis, the preparation of organofluorine compounds, and as a component in photoinitiator systems.[1]
The Lewis acidity of KSbF₆ is not derived from the potassium cation (K⁺), which is a relatively weak Lewis acid, but from the electronic structure of the hexafluoroantimonate anion ([SbF₆]⁻). The central antimony atom in the [SbF₆]⁻ anion is in a +5 oxidation state and is highly electron-deficient, making it a powerful electron-pair acceptor. This inherent Lewis acidity is a direct consequence of the properties of its parent compound, antimony pentafluoride (SbF₅), one of the strongest known Lewis acids.[5] SbF₅ exhibits an exceptionally high affinity for fluoride (B91410) ions, a key measure of Lewis acidity.[5][6] The resulting [SbF₆]⁻ anion is a very stable and weakly coordinating anion, which is crucial for its role in stabilizing reactive cationic species in various chemical transformations.[5]
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. Two of the most common metrics are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to evaluate the Lewis acidity of a substance by probing its interaction with a Lewis base, typically triethylphosphine (B1216732) oxide (Et₃PO).[7][8][9] The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a deshielding of the adjacent phosphorus atom, which can be measured as a downfield shift in the ³¹P NMR spectrum.[7][8] This chemical shift is then used to calculate the Acceptor Number (AN), a dimensionless quantity that reflects the Lewis acidity.[7]
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Solvents and Lewis Acids
| Compound | δ(³¹P) of Et₃PO (ppm) | Acceptor Number (AN) | Reference |
| Hexane (B92381) | 41.0 | 0 | [7] |
| Acetone | 47.4 | 14.1 | [8] |
| Dichloromethane | 52.1 | 24.5 | [8] |
| Water | 64.4 | 51.7 | [8] |
| Antimony Pentachloride (SbCl₅) | 86.1 | 100 | [7] |
| Boron Trifluoride (BF₃) | - | 89 | [7] |
| Boron Trichloride (BCl₃) | - | 106 | [8] |
| Boron Tribromide (BBr₃) | - | 109 | [8] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | - | 82 | [7] |
Note: The Acceptor Number is calculated using the formula: AN = 2.21 × (δ_sample − 41.0).[7]
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a thermodynamic measure of the Lewis acidity of a compound in the gas phase, defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. This metric is particularly relevant for fluoro-containing Lewis acids like those based on antimony.
The direct experimental determination of FIA values can be challenging.[10][11] However, they can be estimated with considerable accuracy using theoretical calculations based on methods such as the Born-Fajans-Haber cycle.[10][11] The FIA of antimony pentafluoride (SbF₅) is among the highest measured for any neutral Lewis acid, underscoring the powerful electrophilic nature of the antimony center.
Table 2: Gas-Phase Fluoride Ion Affinities (FIA) for Selected Lewis Acids
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | Reference |
| Antimony Pentafluoride (SbF₅) | 493 | [6] |
| Arsenic Pentafluoride (AsF₅) | - | - |
| Boron Trifluoride (BF₃) | - | - |
| Aluminum Tris(bis(pentafluorophenyl)amide) (Al[N(C₆F₅)₂]₃) | 555 | [6] |
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid sample
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
NMR tubes
-
Gas-tight syringes and standard Schlenk line equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous solvent. The concentration is typically in the range of 0.05 to 0.1 M.
-
Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO stock solution. The chemical shift of the free Et₃PO serves as the reference value (δ_ref).
-
Lewis Acid Adduct Formation: To a known volume of the Et₃PO stock solution in an NMR tube, add a stoichiometric equivalent of the Lewis acid under investigation. Ensure thorough mixing.
-
NMR Measurement: Acquire the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.
-
Calculation of Acceptor Number: Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - δ_ref_hexane) where δ_ref_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[7]
Workflow Diagram:
Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.
Theoretical Calculation of Fluoride Ion Affinity
The following outlines the conceptual workflow for calculating the gas-phase Fluoride Ion Affinity (FIA) of a Lewis acid using quantum chemical methods.
Methodology:
-
Computational Model: Define the molecular structures of the Lewis acid (LA) and the corresponding fluoro-adduct ([LA-F]⁻).
-
Geometry Optimization: Perform geometry optimizations for both species using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set.
-
Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the electronic energies of the optimized structures.
-
FIA Calculation: The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻. ΔH = H([LA-F]⁻) - [H(LA) + H(F⁻)] FIA = -ΔH
Logical Diagram for FIA Calculation:
Caption: Computational workflow for determining Fluoride Ion Affinity.
Applications in Chemical Synthesis
The potent Lewis acidity of the hexafluoroantimonate anion makes KSbF₆ a valuable tool in promoting a variety of chemical reactions, particularly those involving cationic intermediates.
Role as a Co-catalyst in Gold-Catalyzed Cyclizations
In modern organic synthesis, gold(I) complexes are powerful catalysts for the activation of alkynes towards nucleophilic attack. The counter-anion of the gold(I) catalyst plays a crucial role in modulating its reactivity and selectivity. Weakly coordinating anions, such as hexafluoroantimonate, are often employed to generate highly electrophilic and catalytically active "cationic" gold species.
For instance, in the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols to form 1H-isochromenes, a gold(I) catalyst with a hexafluoroantimonate counter-anion can facilitate the desired 6-endo-dig cyclization pathway.[12] The weakly coordinating nature of the [SbF₆]⁻ anion prevents it from strongly binding to the gold center, thereby maintaining the high Lewis acidity of the catalyst. This allows for efficient activation of the alkyne, followed by intramolecular attack by the hydroxyl group. The [SbF₆]⁻ anion then serves to stabilize the resulting carbocationic intermediate, guiding the reaction towards the desired product.
Signaling Pathway Diagram:
Caption: Role of [SbF₆]⁻ in a gold-catalyzed cyclization reaction.
Use as a Photoinitiator
This compound is also utilized in photopolymerization reactions as a photoinitiator or as part of a photoinitiator system. Upon exposure to ultraviolet (UV) light, certain organic molecules, known as photosensitizers, can be excited to a higher energy state. In the presence of KSbF₆, an electron transfer can occur from the excited photosensitizer to the hexafluoroantimonate anion. This process can lead to the fragmentation of the photosensitizer and the generation of a strong Brønsted acid (H⁺). This photogenerated acid can then initiate cationic polymerization of monomers such as epoxides, vinyl ethers, and styrenes. The non-nucleophilic and thermally stable nature of the [SbF₆]⁻ anion is advantageous in these systems, as it does not terminate the growing polymer chain.
Conclusion
This compound is a powerful and versatile Lewis acid whose utility is derived from the exceptional stability and weakly coordinating nature of the hexafluoroantimonate anion. Its Lewis acidity, rooted in the high fluoride ion affinity of antimony pentafluoride, can be assessed through experimental methods like the Gutmann-Beckett technique and quantified by theoretical calculations of its FIA. The unique properties of KSbF₆ have established it as an important reagent in catalysis, enabling the synthesis of complex organic molecules, and in materials science as a component of advanced photoinitiator systems. A thorough understanding of its Lewis acidic character is paramount for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound(V) 99 16893-92-8 [sigmaaldrich.com]
- 4. 16893-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Antimony pentafluoride - Wikipedia [en.wikipedia.org]
- 6. The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Estimation of enthalpy data for reactions involving gas phase ions utilizing lattice potential energies: fluoride ion affinities (FIA) and pF- values of mSbF5(l) and mSbF5(g) (m = 1, 2, 3), AsF5(g), AsF5.SO2(c). Standard enthalpies of formation: Delta(f)H degrees (SbmF5m+1)(-),g) (m = 1, 2, 3), Delta(f)H degrees (AsF6(-),g), and Delta(f)H degrees (NF4+,g) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Potassium Hexafluoroantimonate and its Onium Salt Derivatives as Initiators in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing potassium hexafluoroantimonate (KSbF₆) and onium salts containing the hexafluoroantimonate anion as initiators in cationic polymerization. The content is divided into two main applications: electro-initiated polymerization using this compound and photo-initiated polymerization using onium salt hexafluoroantimonates.
Electro-initiated Cationic Polymerization with this compound
This compound (KSbF₆) serves as an effective initiating species for the electrochemically-induced cationic polymerization of vinyl ether monomers. This technique offers a controlled polymerization process where the reaction rate can be modulated by the applied voltage.
Mechanism of Initiation
In electro-initiated cationic polymerization, the application of an electric potential to a solution containing the monomer and this compound leads to the generation of cationic species that initiate the polymerization of vinyl ethers. The hexafluoroantimonate anion (SbF₆⁻) is a non-nucleophilic counterion, which is crucial for preventing premature termination of the growing polymer chains.
Experimental Data
| Monomer | Initiator System | Applied Voltage (V) | Monomer Conversion (%) | Polymer Properties | Reference |
| Vinyl Ether | This compound (KSbF₆) | Variable | High | Thermally stable polymer | [1] |
Experimental Workflow: Electro-initiated Polymerization
Caption: Workflow for Electro-initiated Cationic Polymerization.
Protocol: Electro-initiated Cationic Polymerization of Vinyl Ethers
Materials:
-
Vinyl ether monomer (e.g., isobutyl vinyl ether)
-
This compound (KSbF₆)
-
Anhydrous solvent (e.g., dichloromethane)
-
Electrochemical cell with two electrodes
-
Potentiostat/Galvanostat
-
Real-Time Fourier Transform Near-Infrared (FT-NIR) spectrometer
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectrometer
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Preparation of the Polymerization Solution:
-
In a glovebox or under an inert atmosphere, dissolve the desired concentration of this compound in the anhydrous solvent.
-
Add the vinyl ether monomer to the solution and stir until homogeneous.
-
-
Electrochemical Setup:
-
Assemble the electrochemical cell with the working and counter electrodes.
-
Transfer the polymerization solution to the electrochemical cell.
-
-
Initiation and Polymerization:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Apply a constant voltage to initiate the polymerization. The reaction rate can be controlled by adjusting the applied voltage.
-
-
Real-Time Monitoring:
-
Use an FT-NIR spectrometer with a fiber optic probe immersed in the reaction mixture to monitor the disappearance of the monomer vinyl group peak in real-time.
-
-
Termination:
-
After the desired monomer conversion is reached or the reaction ceases, turn off the applied voltage.
-
Quench the reaction by adding a small amount of a suitable terminating agent, such as methanol.
-
-
Polymer Isolation and Characterization:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer structure using ATR-FT-IR spectroscopy.
-
Analyze the thermal stability of the polymer using TGA.
-
Photo-initiated Cationic Polymerization with Onium Hexafluoroantimonates
Onium salts, such as diaryliodonium and triarylsulfonium salts, containing the hexafluoroantimonate anion are highly efficient photoinitiators for the cationic polymerization of various monomers, including epoxides and vinyl ethers. Upon exposure to UV radiation, these salts generate a strong acid that initiates polymerization.
Mechanism of Photoinitiation
The photoinitiation process involves the absorption of a photon by the onium salt, leading to its electronic excitation. The excited onium salt can then undergo homolytic or heterolytic cleavage, generating radical cations and ultimately a strong Brønsted acid (HSbF₆). This acid then protonates the monomer, initiating the cationic polymerization.
Signaling Pathway: Photo-initiation of Cationic Polymerization
Caption: Photo-initiation Pathway for Cationic Polymerization.
Experimental Data
Table 1: Photopolymerization of Cyclohexene (B86901) Oxide (CHO)
| Photoinitiator | Concentration (mol L⁻¹) | Irradiation Time (min) | Monomer Conversion (%) | Polymer Mn ( g/mol ) | Reference |
| Diphenyliodonium (B167342) hexafluoroantimonate | 5 x 10⁻³ | 60 | High | - | [2][3] |
| Phenacyl benzoylpyridinium hexafluoroantimonate | 5 x 10⁻³ | 60 | High | - | [3] |
Table 2: Photopolymerization of Epoxides with Diaryliodonium Hexafluoroantimonate
| Monomer | Photoinitiator System | Light Intensity (mW/cm²) | Isothermal Temp (°C) | Monomer Conversion (%) | Reference |
| Cycloaliphatic diepoxide (CADE) | Diaryliodonium salt | 35 | 25 - 100 | High | [4] |
| Cycloaliphatic diepoxide (CADE) + DETX | Diaryliodonium salt | 35 | 25 - 100 | Higher than without sensitizer | [4] |
Protocols
Materials:
-
Monomer (e.g., cyclohexene oxide, cycloaliphatic diepoxide, or vinyl ether)
-
Onium salt photoinitiator (e.g., diphenyliodonium hexafluoroantimonate)
-
Photosensitizer (optional, e.g., 2,4-diethylthioxanthone - DETX)
-
Dark glass vials
Procedure:
-
In a dark glass vial to prevent premature polymerization, dissolve the onium salt photoinitiator in the monomer.
-
If using a photosensitizer, add it to the mixture and stir until a homogeneous solution is obtained.
-
The formulations should be stored in the dark until use.
Materials and Equipment:
-
Photopolymerizable formulation
-
FT-IR spectrometer with a horizontal adapter or ATR accessory
-
UV-LED light source (e.g., 365 nm)
-
KBr plates or ATR crystal
Procedure:
-
Place a small drop of the photopolymerizable formulation between two KBr plates or directly onto the ATR crystal.[1]
-
Place the sample in the FT-IR spectrometer.
-
Begin recording FT-IR spectra.
-
After a short delay (e.g., 10 seconds) to establish a baseline, turn on the UV-LED to initiate polymerization.[1]
-
Continuously record spectra for a set duration (e.g., 800 seconds) to monitor the decrease in the characteristic monomer peak area (e.g., ~1620 cm⁻¹ for vinyl groups).[1]
-
Calculate the degree of conversion using the following equation:
-
Conversion (%) = [(A₀ - Aₜ) / A₀] * 100
-
Where A₀ is the initial peak area of the functional group and Aₜ is the peak area at time t.
-
Materials and Equipment:
-
Photopolymerizable formulation
-
Photo-DSC instrument with a UV light source
-
Aluminum DSC pans
Procedure:
-
Accurately weigh a small amount of the photopolymerizable formulation (e.g., 2-5 mg) into an aluminum DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25 °C).
-
Expose the sample to UV light of a specific intensity and record the heat flow as a function of time.
-
The area under the exothermic peak corresponds to the enthalpy of polymerization, which can be used to determine the extent of the reaction.
-
The rate of polymerization can be determined from the heat flow curve.[4]
References
Application Notes: Potassium Hexafluoroantimonate (KSbF₆) as a Supporting Electrolyte in Non-Aqueous Batteries
References
- 1. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tycorun.com [tycorun.com]
- 12. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Potassium Hexafluoroantimonate (KSbF₆) in Cationic Polymerization of Epoxides
Application Notes for Researchers, Scientists, and Drug Development Professionals
Potassium hexafluoroantimonate (KSbF₆) is a salt that serves as a source of the highly stable and non-nucleophilic hexafluoroantimonate anion (SbF₆⁻). In the realm of cationic polymerization, the nature of the counter-ion is critical. A non-nucleophilic counter-ion is essential to prevent premature termination of the growing polymer chain by anion recombination. The SbF₆⁻ anion is one of the least nucleophilic counter-ions available, making it ideal for facilitating cationic polymerization reactions, leading to high molecular weight polymers.
However, KSbF₆ itself is not a direct initiator for the cationic polymerization of epoxides. The potassium cation (K⁺) is not a Lewis acid and therefore cannot activate the epoxide monomer by coordinating to the oxygen atom to facilitate ring-opening. Initiation of cationic polymerization of epoxides requires the generation of a cationic species, such as a carbocation or a protonic acid, which can attack the epoxide ring.
Therefore, the application of KSbF₆ in this context is as a co-initiator or as a source of the stabilizing counter-ion in systems where a cationic initiator is generated in situ. For instance, in electrochemically-initiated polymerizations, KSbF₆ can provide the necessary counter-ion for the cationic species generated at the electrode.[1] In chemical initiation systems, KSbF₆ can be paired with a compound that can generate a carbocation, such as an alkyl halide in the presence of a halide abstractor, or with a proton source.
The following experimental protocol describes a hypothetical system for the cationic polymerization of an epoxide using KSbF₆ in conjunction with a carbocation generator, triphenylmethyl chloride (trityl chloride), which can form a stable trityl cation.
Hypothetical Experimental Protocol: Cationic Polymerization of Cyclohexene (B86901) Oxide
This protocol details the cationic ring-opening polymerization of cyclohexene oxide (CHO) initiated by the in situ formation of a triphenylmethyl carbocation, with KSbF₆ providing the non-nucleophilic counter-ion.
Materials:
-
Cyclohexene oxide (CHO), freshly distilled over CaH₂
-
This compound (KSbF₆), dried under vacuum at 100°C for 24 hours
-
Triphenylmethyl chloride (Trityl-Cl), recrystallized from a suitable solvent and dried
-
Dichloromethane (B109758) (DCM), anhydrous, distilled over CaH₂
-
Methanol (B129727), for quenching the polymerization
-
Nitrogen or Argon gas, high purity
-
Standard glassware for inert atmosphere chemistry (Schlenk line, septa, etc.)
Equipment:
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Magnetic stirrer with heating plate
-
Syringes and needles for transfer of reagents
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
FTIR spectrometer for monitoring monomer conversion
-
NMR spectrometer for structural characterization
Experimental Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, 0.218 g (1.0 mmol) of KSbF₆ and 0.279 g (1.0 mmol) of triphenylmethyl chloride are weighed and added to the Schlenk flask.
-
40 mL of anhydrous dichloromethane is added to the flask via syringe. The mixture is stirred at room temperature to dissolve the reagents. The solubility of KSbF₆ may be limited, resulting in a suspension.
-
-
Initiation: The mixture is stirred for 1 hour at room temperature to facilitate the formation of the triphenylmethyl hexafluoroantimonate initiator. The equilibrium is expected to be driven by the precipitation of KCl, although this may be slow.
-
Polymerization:
-
10.0 g (102 mmol) of freshly distilled cyclohexene oxide is added to the initiator solution via syringe.
-
The reaction mixture is stirred at a constant temperature (e.g., 25°C). Samples are withdrawn periodically via syringe under inert atmosphere to monitor monomer conversion by FTIR (disappearance of the epoxide C-O-C stretching band around 850 cm⁻¹) and molecular weight evolution by GPC.
-
-
Termination: After the desired time or monomer conversion is reached, the polymerization is terminated by adding 10 mL of methanol.
-
Polymer Isolation: The polymer solution is precipitated into a large volume of cold methanol with vigorous stirring. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40°C to a constant weight.
-
Characterization: The resulting poly(cyclohexene oxide) is characterized by ¹H NMR and ¹³C NMR for its structure, and by GPC for its number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
Quantitative Data Summary (Hypothetical):
| Entry | [CHO]/[Initiator] | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI |
| 1 | 100 | 2 | 35 | 3,500 | 1.8 |
| 2 | 100 | 4 | 62 | 6,100 | 1.7 |
| 3 | 100 | 8 | 85 | 8,300 | 1.6 |
| 4 | 200 | 8 | 78 | 15,500 | 1.9 |
Visualizations
Caption: Proposed initiation mechanism for epoxide polymerization.
Caption: Experimental workflow for cationic polymerization.
References
Protocol for using potassium hexafluoroantimonate in Friedel-Crafts reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl substituents to an aromatic ring.[1][2][3] These reactions proceed via electrophilic aromatic substitution and are broadly categorized into Friedel-Crafts alkylation and Friedel-Crafts acylation.[1][3] The choice between these two methods depends on the desired product, as they have distinct advantages and limitations. Acylation, for instance, avoids the polyalkylation and carbocation rearrangement issues often associated with alkylation.[2][4]
While strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the conventional catalysts, the hexafluoroantimonate anion (SbF₆⁻) is known for its ability to stabilize highly reactive electrophiles, such as acylium ions. Although specific protocols detailing the use of potassium hexafluoroantimonate (KSbF₆) as a direct catalyst in Friedel-Crafts reactions are not widely documented in the provided literature, related compounds like methyloxocarbonium (acetylium) hexafluoroantimonate are employed in such reactions.[5] This suggests that the hexafluoroantimonate moiety plays a crucial role in facilitating the generation of the necessary electrophile.
These notes provide a general protocol for a Friedel-Crafts acylation reaction, which can be adapted by researchers exploring alternative catalytic systems, including those involving hexafluoroantimonate salts.
Friedel-Crafts Acylation: An Overview
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1][4] The reaction introduces an acyl group into the aromatic ring, forming a ketone. A key advantage of this process is that the product is less reactive than the starting material, which prevents further acylation of the ring.[4]
The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction.[1][6] Unlike in Friedel-Crafts alkylation, the acylium ion is not prone to rearrangement.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for Friedel-Crafts acylation reactions using conventional Lewis acid catalysts. This data is intended to provide a general benchmark for researchers.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Acetyl chloride | AlCl₃ (1.1) | CS₂ | Reflux | 2 | ~90 | [1] |
| Toluene | Benzoyl chloride | AlCl₃ (1.0) | Dichloromethane | 0 - RT | 1 | >95 | General |
| Anisole | Acetic anhydride | ZnCl₂ (catalytic) | None | 100 | 3 | ~85 | [1] |
| Naphthalene | Acetyl chloride | AlCl₃ (1.0) | Nitrobenzene | 25 | 1 | ~90 | [5] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst. Caution: Friedel-Crafts reactions can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Acyl chloride (e.g., acetyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. If the reaction is moisture-sensitive, use a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve the aromatic substrate in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
-
Addition of Catalyst:
-
Carefully and portion-wise, add the anhydrous Lewis acid catalyst to the stirred solution. The addition may be exothermic.
-
-
Addition of Acylating Agent:
-
Place the acyl chloride in the addition funnel.
-
Add the acyl chloride dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, or until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
General Experimental Workflow
Caption: General workflow for a Friedel-Crafts reaction.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Potassium Hexafluoroantimonate in Fluorination Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature review indicates that while potassium hexafluoroantimonate (KSbF₆) is a stable salt containing the hexafluoroantimonate anion, it is not commonly employed as a direct catalyst for fluorination reactions in organic synthesis. The hexafluoroantimonate anion (SbF₆⁻) is well-known for its non-coordinating nature and is often used as a counterion for cationic reagents and catalysts. However, the direct catalytic application of the potassium salt (KSbF₆) in fluorination is not well-documented in scientific literature.
This document provides an overview of the role of related antimony(V) compounds, which are potent Lewis acids, in fluorination chemistry. This information is intended to provide context and potential alternative strategies for researchers interested in antimony-mediated fluorination.
The Role of Antimony(V) Compounds in Fluorination
Antimony(V) compounds, particularly antimony pentafluoride (SbF₅) and antimony pentachloride (SbCl₅), are powerful Lewis acids that can activate fluorine sources and facilitate fluorination reactions. Their high electrophilicity allows them to abstract a fluoride (B91410) ion from a source or activate a substrate towards nucleophilic attack by fluoride.
General Mechanism of Lewis Acid Catalysis in Fluorination
Strong Lewis acids like antimony(V) derivatives can play a crucial role in fluorination by activating a fluoride donor, making the fluoride ion more available for nucleophilic substitution or addition reactions. A general representation of this activation is depicted below.
Figure 1: Conceptual workflow of Lewis acid-catalyzed fluorination.
Antimony(V) Halides as Catalysts
While specific protocols for KSbF₆ are unavailable, the use of other antimony(V) halides is well-established.
-
Antimony Pentafluoride (SbF₅): As one of the strongest known Lewis acids, SbF₅ can activate even weak C-F bonds and is a component of "magic acid" (FSO₃H·SbF₅)[1]. It is used as a catalyst for various acid-catalyzed reactions and as a fluorinating agent itself[1].
-
Antimony Pentachloride (SbCl₅): In combination with hydrogen fluoride (HF), SbCl₅ forms a highly effective catalytic system for fluorination reactions, particularly for halogen exchange (Halex) reactions[2]. This system is used in industrial processes for the synthesis of fluorinated compounds[2].
Applications of the Hexafluoroantimonate (SbF₆⁻) Anion
Although KSbF₆ is not a direct fluorination catalyst, the SbF₆⁻ anion is frequently used in other areas of chemistry due to its stability and non-coordinating properties.
Cationic Polymerization
Onium salts containing the hexafluoroantimonate anion, such as diaryliodonium or triarylsulfonium hexafluoroantimonate, are widely used as photoinitiators for cationic polymerization[3][4]. Upon irradiation, these salts generate strong Brønsted acids that initiate the polymerization of monomers like epoxides and vinyl ethers. The non-nucleophilic nature of the SbF₆⁻ anion is crucial as it does not terminate the growing polymer chain.
Conclusion
For researchers and professionals in drug development, the direct use of this compound as a catalyst for fluorination reactions appears to be a scientifically uncharted area. The available literature points towards the application of more potent Lewis acidic antimony(V) compounds, such as SbF₅ and SbCl₅, often in conjunction with a fluoride source like HF, for effective fluorination. The primary role of the hexafluoroantimonate anion in synthetic chemistry is that of a stable, non-coordinating counterion, particularly in the field of cationic polymerization. Investigators seeking to perform fluorination reactions are encouraged to explore the extensive literature on other antimony(V)-based catalytic systems or alternative modern fluorinating reagents.
References
Application of Potassium Salts in the Synthesis of Organic Conductors: A Focus on Polypyrrole Electropolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic conductors, particularly conducting polymers, have garnered significant interest across various scientific disciplines, including biomedical engineering and drug delivery, owing to their unique electronic properties, biocompatibility, and tunable characteristics. The synthesis of these materials often involves an oxidative polymerization process, where monomer units are coupled to form a conjugated polymer backbone. This process requires an oxidizing agent to initiate the polymerization and a dopant to introduce charge carriers into the polymer, thereby rendering it electrically conductive.
While a wide array of oxidizing agents and dopants are utilized, this document focuses on the role of potassium salts in the synthesis of organic conductors. Although specific protocols detailing the use of potassium hexafluoroantimonate (KSbF6) as a primary chemical oxidant for common conducting polymers like polypyrrole, polyaniline, or polythiophene are not extensively documented in scientific literature, the use of potassium-based salts as electrolytes in electropolymerization is a well-established and crucial technique. The cation of the electrolyte plays a significant role in the electrochemical synthesis and the resulting properties of the conducting polymer film.
This application note provides a detailed protocol for the electropolymerization of polypyrrole (PPy) using a potassium-based electrolyte. This method serves as a practical example of how potassium ions are integral to the synthesis of high-quality conducting polymer films for various research and development applications.
Principle of Oxidative Polymerization
The synthesis of most conducting polymers is achieved through oxidative polymerization. This process can be broadly categorized into chemical and electrochemical methods.
-
Chemical Oxidative Polymerization: In this method, a chemical oxidizing agent (e.g., ferric chloride, ammonium (B1175870) persulfate) is used to initiate the polymerization of the monomer in a solution. The dopant anion is typically derived from the oxidant or added separately to the reaction mixture.
-
Electrochemical Polymerization (Electropolymerization): This technique involves the application of an electrical potential to an electrode immersed in a solution containing the monomer and an electrolyte. The monomer is oxidized at the electrode surface, leading to polymerization and the deposition of a conducting polymer film directly onto the electrode. The anion of the electrolyte salt becomes incorporated into the polymer film as the dopant.
The general mechanism for the oxidative polymerization of pyrrole (B145914) is illustrated below. The process begins with the oxidation of the pyrrole monomer to form a radical cation, which then couples with other radical cations to form dimers and subsequently longer polymer chains.
Figure 1: General mechanism of oxidative polymerization of pyrrole.
Application Note: Electrosynthesis of Polypyrrole Films with a Potassium-Based Electrolyte
This section details the application of electropolymerization for the synthesis of polypyrrole films, highlighting the role of the potassium salt electrolyte.
Significance and Application
The choice of electrolyte in the electropolymerization of pyrrole is critical as it influences several key properties of the resulting polypyrrole film, including its conductivity, morphology, mechanical properties, and electrochemical stability. Potassium salts, such as potassium hexafluorophosphate (B91526) (KPF6) or potassium bis(trifluoromethanesulfonyl)imide (KTFSi), are often used due to the following advantages:
-
Good Solubility: They are readily soluble in common organic solvents used for electropolymerization, such as acetonitrile.
-
Electrochemical Stability: The anions (PF6⁻, TFSI⁻) are electrochemically stable within the potential window required for pyrrole polymerization.
-
Dopant Incorporation: The anions serve as effective dopants, leading to good electrical conductivity in the resulting polypyrrole film.
-
Influence on Morphology: The size and nature of the cation (K⁺) can influence the packing and morphology of the polymer chains during film growth.
Polypyrrole films synthesized using this method have a wide range of applications, including:
-
Biosensors: As a matrix for immobilizing enzymes and other biomolecules.
-
Drug Delivery: As a component of controlled-release systems triggered by electrical stimulation.
-
Neural Interfaces: As electrode coatings to improve signal transduction.
-
Actuators: In the development of artificial muscles.
Quantitative Data
The properties of electrochemically synthesized polypyrrole films can be tailored by varying the synthesis parameters. The following table summarizes typical data obtained from the electropolymerization of pyrrole using a potassium-based electrolyte.
| Parameter | Value Range | Influence |
| Monomer Concentration (Pyrrole) | 0.1 - 0.5 M | Affects polymerization rate and film thickness. |
| Electrolyte Concentration (e.g., KPF6) | 0.05 - 0.2 M | Influences ionic conductivity of the solution and doping level of the polymer. |
| Applied Potential or Current Density | 0.6 - 1.0 V (vs. Ag/AgCl) or 0.1 - 1.0 mA/cm² | Controls the rate of polymerization and morphology of the film. |
| Solvent | Acetonitrile, Propylene Carbonate | Affects monomer and electrolyte solubility, and polymer properties. |
| Resulting Film Thickness | 100 nm - 10 µm | Dependent on polymerization time and charge passed. |
| Electrical Conductivity | 1 - 100 S/cm | Highly dependent on the dopant anion and polymerization conditions. |
Experimental Protocol: Electropolymerization of Polypyrrole
This protocol provides a step-by-step method for the synthesis of a polypyrrole film on an indium tin oxide (ITO)-coated glass electrode using a potassium hexafluorophosphate (KPF6) electrolyte in acetonitrile.
Materials and Reagents
-
Pyrrole (distilled before use)
-
Potassium hexafluorophosphate (KPF6) (electrochemical grade, dried under vacuum)
-
Acetonitrile (anhydrous)
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
Experimental Workflow
The following diagram illustrates the workflow for the electropolymerization of polypyrrole.
Application Notes and Protocols for the Characterization of Potassium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of potassium hexafluoroantimonate (KSbF₆). Detailed protocols for vibrational spectroscopy, nuclear magnetic resonance spectroscopy, thermal analysis, X-ray diffraction, and elemental analysis are presented to ensure accurate and reproducible results.
Overview of Analytical Techniques
The characterization of this compound, an inorganic compound with the chemical formula KSbF₆, is crucial for its application in various fields, including its use as a pharmaceutical intermediate.[1] A combination of analytical techniques is employed to confirm its identity, purity, and structural properties. This document outlines the application of key analytical methods for a thorough characterization.
Key physical and chemical properties:
| Property | Value |
| Molecular Formula | KSbF₆ |
| Molecular Weight | 274.85 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 846 °C[2] |
| Boiling Point | 1505 °C[2] |
| Solubility | Soluble in water[4] |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound. The technique probes the vibrational modes of the hexafluoroantimonate anion (SbF₆⁻).
Raman Spectroscopy
Raman spectroscopy is particularly useful for observing the symmetric vibrational modes of the octahedral SbF₆⁻ anion.
Quantitative Data:
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₁ | 645 | A₁g (symmetric Sb-F stretch) |
| ν₂ | 572 | E_g_ (symmetric Sb-F stretch) |
| ν₅ | 279 | F₂g (F-Sb-F bend) |
Note: Data obtained from studies on this compound(V).[2]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide or into a capillary tube.
-
Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a range of approximately 100-800 cm⁻¹.
-
Set the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis: Identify and label the characteristic Raman peaks corresponding to the vibrational modes of the SbF₆⁻ anion.
Infrared (IR) Spectroscopy
Infrared spectroscopy complements Raman by detecting the IR-active vibrational modes of the SbF₆⁻ anion.
Expected Quantitative Data:
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet for background correction.
-
-
Data Analysis: Identify and assign the absorption bands corresponding to the vibrational modes of the SbF₆⁻ anion.
Workflow for Vibrational Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of the fluorine and potassium nuclei in the compound.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the hexafluoroantimonate anion.
Quantitative Data:
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹⁹F in [SbF₆]⁻ | -109 | CFCl₃ |
Note: The chemical shift is referenced to CFCl₃.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., D₂O or acetonitrile-d₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition:
-
Tune the spectrometer to the ¹⁹F frequency.
-
Acquire the ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.
-
-
Data Analysis: Determine the chemical shift of the ¹⁹F signal and compare it with the reference value.
³⁹K Solid-State NMR Spectroscopy
Solid-state ³⁹K NMR can be used to probe the environment of the potassium cation in the crystal lattice.
Expected Quantitative Data:
Experimental Protocol:
-
Sample Preparation: Pack the finely powdered this compound into a solid-state NMR rotor.
-
Instrumentation: Use a solid-state NMR spectrometer operating at a high magnetic field (e.g., 21 T) for better resolution and sensitivity.[7]
-
Data Acquisition:
-
Use Magic Angle Spinning (MAS) to reduce anisotropic line broadening.
-
Employ appropriate pulse sequences for quadrupolar nuclei, such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG).
-
-
Data Analysis: Analyze the spectrum to determine the chemical shift and quadrupolar coupling parameters of the ³⁹K nucleus.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying the crystalline phase and determining the crystal structure of this compound.
Expected Quantitative Data:
A reference powder diffraction pattern for this compound is not available in the provided search results. However, the analysis would yield a set of d-spacings and corresponding intensities that are characteristic of the compound's crystal lattice.
Experimental Protocol:
-
Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Instrumentation: Use a powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα radiation).
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5-80°).
-
Set the step size and scan speed to obtain a high-quality diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to obtain a plot of intensity versus 2θ.
-
Identify the peak positions (2θ) and calculate the corresponding d-spacings using Bragg's Law (nλ = 2dsinθ).
-
Compare the obtained pattern with a reference database (e.g., JCPDS-ICDD) for phase identification.
-
Workflow for Powder X-ray Diffraction:
Elemental Analysis
Elemental analysis is performed to confirm the elemental composition of this compound.
Theoretical Composition:
| Element | Symbol | Atomic Weight | Percentage (%) |
| Potassium | K | 39.10 | 14.23 |
| Antimony | Sb | 121.76 | 44.30 |
| Fluorine | F | 19.00 | 41.47 |
Determination of Potassium by ICP-OES
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water to a known volume in a volumetric flask.
-
Prepare a series of potassium standard solutions of known concentrations.
-
-
Instrumentation: Use an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES). [8]3. Data Acquisition:
-
Aspirate the blank, standard solutions, and the sample solution into the plasma.
-
Measure the emission intensity at the characteristic wavelength for potassium (e.g., 766.490 nm).
-
-
Data Analysis:
-
Construct a calibration curve of emission intensity versus potassium concentration using the standard solutions.
-
Determine the concentration of potassium in the sample solution from the calibration curve and calculate the percentage of potassium in the original sample.
-
Determination of Antimony by ICP-MS
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample solution as described for the potassium analysis. Further dilution may be necessary to bring the antimony concentration into the linear range of the instrument.
-
Prepare a series of antimony standard solutions.
-
-
Instrumentation: Use an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for high sensitivity and accuracy. [9]3. Data Acquisition:
-
Introduce the blank, standards, and sample solution into the ICP-MS.
-
Monitor the ion intensity for the antimony isotopes (e.g., ¹²¹Sb and ¹²³Sb).
-
-
Data Analysis:
-
Generate a calibration curve of ion intensity versus antimony concentration.
-
Quantify the antimony concentration in the sample and calculate its percentage in the original compound.
-
Workflow for Elemental Analysis:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound(V) 99 16893-92-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 16893-92-8 [m.chemicalbook.com]
- 5. Computational Assignment of Tantalum-related Strong Absorption Peaks in the Infrared Spectrum of Potassium Heptafluorotantalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Handling and storage procedures for potassium hexafluoroantimonate in a lab setting
Application Notes and Protocols for Potassium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound (KSbF₆) in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling. The primary risks associated with this compound are:
-
Acute Toxicity : Harmful if swallowed or inhaled.[1] Antimony compounds can have toxic properties similar to arsenic, with symptoms including abdominal cramps, nausea, and vomiting[1].
-
Skin and Eye Irritation : May cause irritation upon contact with skin and eyes[1].
-
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation[1].
-
Environmental Hazard : Toxic to aquatic organisms with long-lasting effects[1].
Data Summary
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | KSbF₆ | [2][3] |
| Molecular Weight | 274.85 g/mol | [2] |
| Appearance | White to off-white powder | [1][2] |
| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Long-term (chronic) aquatic hazard (Category 2) | [4] |
| Hazard Statements | H302: Harmful if swallowed, H332: Harmful if inhaled, H411: Toxic to aquatic life with long lasting effects | |
| Melting Point | 846 °C | [2] |
| Incompatibilities | Strong oxidizing agents[1], Strong acids[3] | [1][3] |
| Hazardous Decomposition | Hydrogen fluoride (B91410) gas, antimony/antimony oxides, potassium oxides[1] | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection : Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is mandatory.[1]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection : If there is a risk of dust generation or if working outside a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
General Handling :
-
Weighing and Transfer :
-
Perform all weighing and transfer operations in a fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Ensure the container is kept tightly closed when not in use.[1]
-
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions : Store in a cool, dry, and well-ventilated place.[1] Some sources recommend storage at room temperature under an inert atmosphere.[2][4]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Incompatibilities : Store separately from strong oxidizing agents and strong acids.[1][3]
Emergency Procedures
-
Spills :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4]
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing this compound powder and preparing a solution.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound, a clean and dry beaker or flask, a compatible solvent, a weigh boat or paper, and a spatula.
-
Don all required PPE as specified in Section 3.
-
-
Weighing :
-
Place an analytical balance inside the chemical fume hood.
-
Tare the balance with the weigh boat.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation :
-
Place the beaker or flask containing the solvent inside the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring gently to avoid splashing.
-
Continue stirring until the solid is fully dissolved.
-
-
Cleanup :
-
Tightly close the this compound container and return it to its designated storage location.
-
Dispose of the used weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the balance and the work surface inside the fume hood with a damp cloth.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
References
Application Notes and Protocols for Safe Handling of Potassium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and protocols for handling potassium hexafluoroantimonate (KSbF₆) in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Toxicological Profile
This compound is a white, powdered solid that is harmful if swallowed or inhaled.[1][2] The toxicological properties of this substance have not been fully investigated, but it is known to be toxic to aquatic life with long-lasting effects.[1][2] Antimony compounds can mimic the toxic properties of arsenic, with potential symptoms of exposure including abdominal cramps, nausea, vomiting, and diarrhea.[3] Dermal exposure may cause skin irritation, manifesting as papules and pustules around sweat and sebaceous glands.[1] Inhalation may lead to respiratory tract irritation, and the myocardium is a potential target of antimony toxicity.[1][3]
GHS Classification: [4]
-
Acute toxicity, Oral (Category 4)
-
Acute toxicity, Inhalation (Category 4)
-
Hazardous to the aquatic environment, long-term hazard (Category 2)
Quantitative Data
| Data Point | Value | Source |
| Molecular Weight | 274.85 g/mol | [5] |
| Melting Point | 846 °C | [5][6] |
| Boiling Point | 1505 °C | [5][6] |
| Appearance | White powder | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, the following engineering controls and personal protective equipment should be utilized.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
Personal Protective Equipment (PPE): [3][6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[6]
Experimental Protocols
4.1. General Handling and Storage Protocol:
-
Before handling, ensure all required PPE is correctly worn.
-
Weigh and transfer the powder within a chemical fume hood to avoid dust generation.
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Wash hands thoroughly after handling the material.[3]
4.2. Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[3]
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]
-
Containment: Carefully sweep or vacuum the spilled solid material. Avoid actions that generate dust.[3]
-
Collection: Place the collected material into a suitable, labeled, and sealed container for disposal.[4]
-
Decontamination: Clean the spill area with soap and water.[4]
-
Waste Disposal: Dispose of the waste according to local, state, and federal regulations.
First Aid Measures[3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][4]
Visual Workflow for Spill Response
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | F6KSb | CID 16688490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 16893-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound(V) 99 16893-92-8 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Potassium Hexafluoroantimonate (KSbF6) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium hexafluoroantimonate (KSbF6). The following sections offer solutions to common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (KSbF6)?
A1: this compound is soluble in water.[1][2][3][4][5] Its solubility in organic solvents is more limited, but it does show some solubility in polar aprotic solvents. For many applications in organic synthesis, enhancing its solubility in nonpolar organic solvents is often necessary.
Q2: I'm having trouble dissolving KSbF6 in my organic solvent. What are the first steps I should take?
A2: Initially, ensure that the solvent is of appropriate purity and is dry, as residual water can affect the solubility of inorganic salts. Gentle heating and stirring can also aid dissolution. If these measures are insufficient, consider using a co-solvent or a solubility enhancement agent like a crown ether.
Q3: Are there any safety precautions I should be aware of when handling KSbF6 and its solutions?
A3: Yes, this compound is a hazardous substance. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guide
Q1: My reaction requires a nonpolar organic solvent, but the KSbF6 is not dissolving. How can I overcome this?
A1: For nonpolar organic solvents, the use of a phase-transfer catalyst is highly recommended. A crown ether, specifically 18-crown-6 (B118740), is particularly effective for solubilizing potassium salts.[7] The 18-crown-6 molecule can encapsulate the potassium ion, and the resulting complex has a hydrophobic exterior, which allows it to dissolve in nonpolar organic solvents.[7]
Q2: I am using a polar aprotic solvent like acetonitrile, but the solubility of KSbF6 is still too low for my reaction concentration. What can I do?
A2: Even in polar aprotic solvents, the solubility of KSbF6 might be limited. You can try the following:
-
Increase the temperature: Gently heating the mixture with stirring can increase the solubility.
-
Use a co-solvent: Adding a small amount of a more polar solvent in which KSbF6 is more soluble could be effective. However, ensure the co-solvent is compatible with your reaction chemistry.
-
Employ a crown ether: The use of 18-crown-6 can also enhance the solubility of potassium salts in polar aprotic solvents like acetonitrile.[8]
Q3: When I try to dissolve KSbF6, I observe a suspension or incomplete dissolution. How can I be sure if it's a solubility issue or if the salt is impure?
A3: It is always good practice to use a high-purity grade of KSbF6. If you suspect impurities, you can try to purify the salt by recrystallization from a suitable solvent, such as hot alkaline aqueous solution.[3] If the salt is pure and you are still facing dissolution issues, it is likely a solubility limitation in the chosen solvent.
Data Presentation
Solubility of this compound (KSbF6) and Related Salts
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound (KSbF6) | Water | Soluble | Room Temperature |
| Potassium Hexafluorophosphate (B91526) (KPF6) | Water | 8.35 g/100 mL[3] | 25 |
| Potassium Hexafluorophosphate (KPF6) | Acetonitrile | Low, can be enhanced with 18-crown-6[8] | Room Temperature |
| Potassium Hexafluorophosphate (KPF6) | Dimethylformamide (DMF) | Low solubility[6] | Room Temperature |
| Potassium Hexafluorophosphate (KPF6) | Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility with 18-Crown-6
This protocol describes a general procedure for using 18-crown-6 to dissolve this compound in a nonpolar organic solvent.
Materials:
-
This compound (KSbF6)
-
18-crown-6
-
Anhydrous nonpolar organic solvent (e.g., toluene, benzene)
-
Reaction vessel with a stirrer and inert atmosphere capabilities (e.g., nitrogen or argon inlet)
Procedure:
-
To the reaction vessel, add the desired amount of this compound and a molar equivalent of 18-crown-6.
-
Under an inert atmosphere, add the anhydrous organic solvent to the vessel.
-
Stir the mixture at room temperature. The dissolution of the KSbF6-crown ether complex may take some time.
-
Gentle heating can be applied to expedite dissolution, but ensure the temperature is compatible with the reaction to be performed.
-
Once a clear solution is obtained, the other reactants can be added to initiate the chemical reaction.
Mandatory Visualization
Caption: A workflow for troubleshooting solubility issues with KSbF6.
Caption: Solubilization of KSbF6 in nonpolar solvents via 18-crown-6.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. GT Digital Repository [repository.gatech.edu]
Technical Support Center: Handling and Use of Potassium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the effective use of potassium hexafluoroantimonate (KSbF₆) in your experiments, with a primary focus on preventing its hydrolysis. Adherence to these guidelines will help ensure the integrity of your reagents and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (KSbF₆) is a white, crystalline powder used as a potent Lewis acid catalyst in various organic reactions.[1] Its applications include roles in fluorinated compound synthesis, electrochemistry, and materials science.[1] It is particularly valuable in reactions requiring the stabilization of cationic intermediates.
Q2: Why is preventing hydrolysis of this compound so critical?
A2: The hexafluoroantimonate anion (SbF₆⁻) is susceptible to hydrolysis, a reaction with water that leads to its decomposition. The rate of hydrolysis for hexafluoroantimonate is known to be "measurably rapid," unlike the more stable hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (B1215188) (AsF₆⁻) anions. This decomposition can introduce impurities, alter the reagent's catalytic activity, and ultimately lead to inconsistent and unreliable experimental outcomes. Hazardous decomposition products include hydrogen fluoride (B91410) gas, antimony oxides, and potassium oxides.
Q3: What are the initial signs of hydrolysis in my this compound reagent?
A3: Visual inspection of the solid reagent may not always reveal initial hydrolysis. However, if the powder appears clumpy, discolored, or has a faint, sharp odor, it may be contaminated with moisture. In solution, the formation of precipitates (antimony oxides or hydroxides) is a clear indicator of decomposition. For more sensitive applications, analytical techniques are required to detect low levels of hydrolysis.
Q4: How should I properly store this compound?
A4: To minimize exposure to atmospheric moisture, this compound should be stored in a tightly sealed container, preferably in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Store the container in a cool, dry place away from heat and incompatible substances such as strong acids.
Troubleshooting Guide: Hydrolysis During Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or rates. | Partial hydrolysis of the this compound catalyst, reducing its activity. | 1. Ensure all preventative measures outlined in the experimental protocols below are strictly followed. 2. Use a freshly opened container of the reagent or a sample that has been properly stored. 3. Consider preparing and using the reagent solution immediately. |
| Formation of a precipitate in the reaction mixture. | Significant hydrolysis has occurred, leading to the formation of insoluble antimony species. | 1. The reaction should be discarded. 2. Thoroughly review your experimental setup and procedures to identify and eliminate sources of moisture. 3. Verify the dryness of all solvents and reagents. |
| Unexpected side products observed in analysis (e.g., NMR, LC-MS). | Hydrolysis products may be interfering with the desired reaction pathway. | 1. Analyze a sample of the this compound solution for hydrolysis products before use. 2. Purify solvents and other reagents to remove trace amounts of water. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Anhydrous this compound Solutions
This protocol details the necessary precautions for handling solid this compound and preparing solutions for use in moisture-sensitive reactions.
Materials:
-
This compound (KSbF₆)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, stored over molecular sieves)
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask, syringes, cannulas)
-
Inert gas supply (dry nitrogen or argon) with a manifold or Schlenk line
-
Glove box (recommended)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. This can be achieved by heating in an oven at >120 °C for at least 4 hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas.
-
Inert Atmosphere: Conduct all manipulations of this compound under a positive pressure of dry nitrogen or argon. If a glove box is available, perform all weighing and transfer steps inside.
-
Weighing and Transfer:
-
In a Glove Box: Weigh the desired amount of this compound directly into the reaction vessel.
-
Using a Schlenk Line: Quickly weigh the solid and transfer it to the reaction flask against a counter-flow of inert gas.
-
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask using a dry syringe or a cannula.
-
Dissolution: Stir the mixture under an inert atmosphere until the solid is fully dissolved. Use the solution immediately for the best results.
Protocol 2: Monitoring Hydrolysis by Ion Chromatography
This method allows for the quantitative analysis of fluoride ions, a primary product of hexafluoroantimonate hydrolysis. An increase in the fluoride concentration over time indicates decomposition.
Instrumentation:
-
Ion Chromatograph (IC) with a conductivity detector
-
Anion-exchange column suitable for fluoride analysis
-
Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)
Procedure:
-
Standard Preparation: Prepare a series of fluoride standards of known concentrations in the same solvent as your reaction.
-
Sample Preparation: At various time points during your experiment, carefully withdraw an aliquot of the reaction mixture under inert atmosphere. Dilute the aliquot with an appropriate solvent to a concentration within the range of your standards.
-
Analysis: Inject the prepared sample and standards into the IC system.
-
Quantification: Determine the concentration of fluoride in your sample by comparing its peak area to the calibration curve generated from the standards.
Data Presentation
| Solvent | Dielectric Constant (Approx.) | Expected Stability of KSbF₆ | Rationale |
| Dichloromethane | 9.1 | Good | Aprotic and relatively non-polar, minimizes the availability of water and its reactivity. |
| Acetonitrile | 37.5 | Moderate | Aprotic, but more polar and can be hygroscopic. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 7.6 | Moderate to Poor | Can contain peroxides and water. Must be freshly distilled and dried. |
| Water | 80.1 | Very Poor | Protic solvent that directly participates in the hydrolysis reaction. |
| Alcohols (e.g., Methanol, Ethanol) | 33.0 (MeOH), 24.5 (EtOH) | Poor | Protic solvents that can react with the hexafluoroantimonate anion. |
Visualizations
Experimental Workflow for Handling this compound
Caption: A logical workflow for handling this compound to prevent hydrolysis.
Logical Relationship of Factors Leading to Hydrolysis
Caption: The relationship between moisture and the decomposition of this compound.
References
Technical Support Center: Optimizing Potassium Hexafluoroantimonate Catalyst Loading for Enhanced Yields
This technical support center is designed for researchers, scientists, and drug development professionals utilizing potassium hexafluoroantimonate (KSbF₆) as a catalyst. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a focus on optimizing catalyst loading for improved reaction yields.
Troubleshooting Guide
This guide addresses common issues observed during reactions catalyzed by this compound, using the cationic ring-opening polymerization of tetrahydrofuran (B95107) (THF) as a representative example.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Catalyst Inactivity due to Moisture: this compound is sensitive to moisture, which can hydrolyze the active SbF₆⁻ anion. | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents and reagents. |
| Inadequate Catalyst Loading: The amount of catalyst may be insufficient to initiate or sustain the reaction at an effective rate. | Systematically increase the catalyst loading in increments (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to determine the optimal concentration for your specific substrate and conditions. Note that excessive loading can sometimes lead to side reactions. | |
| Presence of Impurities: Protic impurities or other nucleophiles in the monomer or solvent can terminate the cationic polymerization chain. | Purify the monomer (e.g., THF) by distillation over a suitable drying agent (e.g., sodium/benzophenone) immediately before use. Ensure solvents are of high purity and appropriately dried. | |
| Poor Reproducibility of Yields | Inconsistent Catalyst Handling: Exposure of the catalyst to air and moisture during weighing and transfer can lead to variable activity. | Handle and weigh this compound in a controlled inert atmosphere, such as a glovebox. If a glovebox is not available, use Schlenk line techniques for catalyst transfer. |
| Variable Reaction Temperature: Temperature fluctuations can significantly impact the rates of initiation, propagation, and termination reactions, leading to inconsistent yields. | Use a reliable thermostat or cryostat to maintain a constant and uniform temperature throughout the reaction. | |
| Formation of Side Products | Excessive Catalyst Loading: High concentrations of the Lewis acid catalyst can sometimes promote side reactions, such as backbiting or chain transfer. | Once a reasonable yield is achieved, try to slightly decrease the catalyst loading to see if the formation of side products is minimized without significantly compromising the yield. |
| High Reaction Temperature: Higher temperatures can increase the rate of undesired side reactions. | If side products are an issue, consider running the reaction at a lower temperature, even if it requires a longer reaction time to achieve a good yield. |
Data Presentation: Catalyst System Performance in THF Polymerization
The following table summarizes experimental data for the cationic polymerization of tetrahydrofuran (THF) using a system that generates the hexafluoroantimonate (SbF₆⁻) anion, which is the active species provided by this compound. While the initiator system in this specific example is difunctional, the data illustrates the relationship between reaction time and polymer yield, which is a critical factor in optimizing reaction outcomes.
| Run | Reaction Time (minutes) | Polymer Yield (%) | Initiator System Concentration (mol/L) |
| A | 120 | 8.38 | Initiator: 0.5 x 10⁻²; Co-initiator (AgSbF₆): 1.0 x 10⁻² |
| B | 90 | 5.02 | Initiator: 0.5 x 10⁻²; Co-initiator (AgSbF₆): 1.0 x 10⁻² |
| C | 60 | 2.19 | Initiator: 0.5 x 10⁻²; Co-initiator (AgSbF₆): 1.0 x 10⁻² |
Data adapted from a study on the cationic polymerization of THF. The co-initiator provides the SbF₆⁻ anion, analogous to KSbF₆.[1]
Experimental Protocols
Detailed Methodology for Cationic Ring-Opening Polymerization of Tetrahydrofuran (THF)
This protocol describes a general procedure for the polymerization of THF using a Lewis acid catalyst system that generates the hexafluoroantimonate anion.
1. Materials and Reagents:
-
This compound (KSbF₆)
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Initiator (e.g., a carbocation precursor like acetyl perchlorate, generated in situ, or an alkyl halide)
-
Anhydrous solvent for transfer (e.g., dichloromethane), if needed
-
Quenching agent (e.g., methanol)
-
Inert gas (high-purity Nitrogen or Argon)
2. Equipment:
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware (e.g., Schlenk flask, syringes)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
3. Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while hot under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the required amount of this compound into a dry Schlenk flask.
-
Reaction Setup: Add the freshly distilled, anhydrous THF to the Schlenk flask containing the catalyst via a dry syringe. If an initiator is used, it should be added at this stage.
-
Initiation and Polymerization: Place the flask in a constant temperature bath and begin vigorous stirring. The reaction is typically carried out at temperatures ranging from -20°C to room temperature. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Termination: After the desired reaction time, quench the polymerization by adding a terminating agent, such as methanol (B129727).
-
Product Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or water). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Mandatory Visualizations
Caption: Workflow for optimizing catalyst loading in a polymerization reaction.
Caption: Logical steps for troubleshooting low yield in catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound acts as a potent Lewis acid catalyst. The hexafluoroantimonate (SbF₆⁻) is a very weakly coordinating anion, which allows the potassium cation (or another cationic species generated in the reaction) to be highly electrophilic and initiate reactions such as cationic polymerization or Friedel-Crafts alkylations.
Q2: How should I store this compound?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a dry environment, preferably within a desiccator or a glovebox under an inert atmosphere.
Q3: Can I use stoichiometric amounts of this compound?
A3: While it is a catalyst and should ideally be used in sub-stoichiometric amounts, some sluggish reactions or systems with impurities that deactivate the catalyst may require higher loadings. However, starting with catalytic amounts (e.g., 0.1-5 mol%) is always recommended. Using stoichiometric amounts can be costly and may lead to difficulties in product purification and an increase in side reactions.
Q4: My reaction starts but then stops before completion. What could be the cause?
A4: This is a common sign of catalyst deactivation or termination of the reaction. The most likely cause is the presence of terminating impurities (like water) in your reagents, which are consumed over time, leading to the cessation of the reaction. Rigorous purification and drying of all components are crucial to prevent this.
Q5: Is it possible to regenerate or reuse this compound?
A5: In many organic reactions, the catalyst is quenched during the workup step and converted into other species, making its recovery and reuse difficult. For homogeneous catalysis with KSbF₆, it is generally not practical to regenerate the catalyst from the reaction mixture.
References
Technical Support Center: Potassium Hexafluoroantimonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of potassium hexafluoroantimonate (K[SbF₆]) in organic synthesis. Our aim is to help you anticipate and address common issues to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound I should be aware of?
A1: The primary side reactions of concern are the hydrolysis of the hexafluoroantimonate anion ([SbF₆]⁻) and its subsequent reaction with silica-containing glassware. The [SbF₆]⁻ anion is susceptible to hydrolysis, which can be significantly faster than that of other hexafluoropnictate anions like hexafluorophosphate (B91526) ([PF₆]⁻).[1] This hydrolysis produces fluoride (B91410) ions (F⁻) and various antimony oxyfluoride species. In the presence of glass (silicon dioxide, SiO₂), the liberated fluoride ions can react to form the hexafluorosilicate (B96646) anion ([SiF₆]²⁻), which may interfere with your reaction or lead to the formation of unexpected byproducts.
Q2: My reaction is conducted in a glass flask, and I'm observing unexpected results. Could this be related to a side reaction of K[SbF₆]?
A2: Yes, it is highly probable. The hydrolysis of K[SbF₆], even with trace amounts of water, can release fluoride ions. These ions can then react with the silicate (B1173343) in the glass, a process that can be accelerated in acidic or basic conditions. This can lead to the formation of potassium hexafluorosilicate (K₂[SiF₆]), which might precipitate or act as an unwanted Lewis acid/base, altering your reaction's outcome.
Q3: How can I minimize the hydrolysis of this compound in my reaction?
A3: Minimizing hydrolysis is critical for reproducible results. The most effective strategy is to maintain strictly anhydrous conditions. This involves:
-
Drying of K[SbF₆]: Ensure your this compound is thoroughly dried before use. This can be achieved by heating under vacuum.
-
Solvent Purity: Use high-purity, anhydrous solvents. It is recommended to dry solvents using appropriate drying agents and store them over molecular sieves.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
Q4: Are there alternative reactor materials I can use instead of glass?
A4: Absolutely. To avoid the formation of hexafluorosilicate, it is highly recommended to use reaction vessels made of materials that are inert to fluoride ions. Suitable alternatives include:
-
Polytetrafluoroethylene (PTFE): Commonly known as Teflon, PTFE is highly resistant to a wide range of chemicals, including hydrofluoric acid (HF) that can be generated from [SbF₆]⁻ hydrolysis.
-
Polypropylene (B1209903) (PP): A cost-effective alternative to PTFE, polypropylene also offers good chemical resistance for many applications involving K[SbF₆].
-
Other Fluoropolymers: Materials such as Perfluoroalkoxy alkanes (PFA) and Fluorinated ethylene (B1197577) propylene (B89431) (FEP) are also excellent choices.
Troubleshooting Guides
Issue 1: Low Yield or Failed Reaction in Cationic Polymerization
Symptoms:
-
Inconsistent initiation of polymerization.
-
Low polymer yield or recovery of starting monomer.
-
Broad molecular weight distribution in the resulting polymer.
Possible Cause: Hydrolysis of the [SbF₆]⁻ anion can generate species that interfere with the cationic polymerization process. The released fluoride ions or resulting antimony oxyfluorides can act as terminating or chain transfer agents, quenching the propagating cationic chain. Furthermore, the generation of HF can protonate the monomer or interact with the initiator, reducing its efficiency.
Troubleshooting Workflow:
Issue 2: Unexpected Byproducts in Friedel-Crafts Reactions
Symptoms:
-
Formation of undesired isomers.
-
Presence of halogenated or oxygenated byproducts.
-
Difficulty in product purification.
Possible Cause: The hydrolysis of K[SbF₆] can generate Brønsted acids (like HF) and various Lewis acidic antimony species. These can compete with your intended Lewis acid catalyst in Friedel-Crafts reactions, leading to a loss of selectivity and the formation of byproducts. The reactivity of the aromatic substrate and the electrophile can be altered by these unintended acidic species.
Troubleshooting Workflow:
Data Summary
| Anion | Relative Hydrolysis Rate | Key Considerations |
| [SbF₆]⁻ | Rapid | Highly sensitive to moisture. Strict anhydrous conditions and inert reactors are strongly recommended. |
| [AsF₆]⁻ | Negligible | Generally more stable towards hydrolysis under typical organic synthesis conditions. |
| [PF₆]⁻ | Negligible | Considered hydrolytically stable in most organic synthesis applications. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Conditions
-
Drying of this compound: Place the required amount of K[SbF₆] in a Schlenk flask. Heat the flask to 100-120 °C under high vacuum for 4-6 hours. Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (argon or nitrogen).
-
Solvent Preparation: Use a commercially available solvent purification system or dry the solvent over an appropriate drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for ethereal solvents) followed by distillation under an inert atmosphere. Store the dried solvent over activated 3-4 Å molecular sieves in a sealed flask.
-
Reaction Setup: Assemble the reaction apparatus (PTFE or polypropylene flask, condenser, etc.) and dry all parts in an oven at >120 °C overnight. Allow the apparatus to cool in a desiccator or under a stream of inert gas.
-
Reaction Execution: Conduct all transfers of reagents and solvents using syringe or cannula techniques under a positive pressure of an inert gas.
Protocol 2: Small-Scale Reaction in a PTFE Reactor
-
Apparatus: Use a commercially available PTFE reactor liner or a small, sealable PTFE vial equipped with a magnetic stir bar.
-
Reagent Addition: In a glovebox or under a strong flow of inert gas, add the dried this compound and other solid reagents to the PTFE reactor.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Sealing and Reaction: Securely seal the PTFE reactor. If heating is required, place the reactor in a heating block or an oil bath.
-
Work-up: After the reaction is complete, cool the reactor to room temperature before carefully opening it. Quench the reaction mixture appropriately before extraction and purification.
By understanding these potential side reactions and implementing the recommended protocols, you can significantly improve the reliability and success of your organic synthesis experiments involving this compound.
References
Technical Support Center: Potassium Hexafluoroantimonate (KSbF₆) Catalyst
Disclaimer: The following troubleshooting guides and regeneration protocols are based on general principles of catalyst deactivation and regeneration. Specific experimental data for the regeneration of potassium hexafluoroantimonate is limited in publicly available literature. These procedures should be considered as starting points and may require optimization for your specific application. Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound (KSbF₆) is sluggish or incomplete. What are the potential causes?
A sluggish or incomplete reaction can be attributed to several factors, primarily related to the deactivation of the KSbF₆ catalyst. The most common causes include:
-
Catalyst Poisoning: The active sites of the catalyst can be blocked by impurities in your reactants or solvents. Water is a common poison that can lead to the hydrolysis of the hexafluoroantimonate anion.
-
Fouling: Reaction byproducts or polymeric materials can deposit on the surface of the catalyst, preventing reactants from accessing the active sites.
-
Mechanical Loss: If the catalyst is a fine powder, it might be physically lost from the reaction mixture, leading to a lower effective concentration.
Q2: How can I determine if my KSbF₆ catalyst is deactivated?
You can suspect catalyst deactivation if you observe the following:
-
A significant decrease in reaction rate or product yield compared to previous successful experiments under identical conditions.
-
The need for higher catalyst loading to achieve the same conversion.
-
A change in the physical appearance of the catalyst, such as clumping, discoloration, or the formation of a coating.
Q3: What are the signs of catalyst poisoning by water?
Hydrolysis of the hexafluoroantimonate anion (SbF₆⁻) by water can lead to the formation of less active antimony species. Signs of water poisoning include a gradual loss of catalytic activity, especially if you are using solvents or reactants that have not been rigorously dried.
Q4: Can I regenerate my deactivated KSbF₆ catalyst?
In many cases, it is possible to regenerate a deactivated KSbF₆ catalyst, particularly if the deactivation is due to fouling or mild poisoning. Regeneration aims to remove the substances blocking the active sites and restore the catalyst's activity. The appropriate regeneration method depends on the cause of deactivation.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity
Symptoms:
-
Reaction times become progressively longer over several runs.
-
Product yield decreases with each catalyst reuse.
-
No significant change in the catalyst's appearance.
Possible Cause:
-
Catalyst Poisoning by Trace Impurities (e.g., Water): Solvents or reactants may contain trace amounts of water or other protic substances that slowly hydrolyze the catalyst.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that all solvents and reactants are freshly dried and distilled according to standard laboratory procedures.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Catalyst Regeneration: If water poisoning is suspected, a thermal regeneration protocol may be effective.
Issue 2: Sudden and Complete Loss of Activity
Symptoms:
-
The reaction fails to proceed, even with fresh reactants.
-
The catalyst appears discolored or has a visible coating.
Possible Cause:
-
Fouling by Reaction Byproducts: A side reaction may be producing polymeric or insoluble byproducts that coat the catalyst surface.
Troubleshooting Steps:
-
Analyze Reaction Mixture: Try to identify the nature of the byproduct by techniques like NMR or IR spectroscopy.
-
Solvent Washing: A solvent wash may be effective at removing the fouling material. The choice of solvent will depend on the nature of the byproduct.
-
Optimize Reaction Conditions: Consider adjusting the reaction temperature or concentration to minimize the formation of byproducts.
Experimental Protocols
Protocol 1: Thermal Regeneration of KSbF₆ (for suspected water poisoning)
This protocol is designed to remove adsorbed water and volatile impurities.
Methodology:
-
Catalyst Recovery: After the reaction, recover the KSbF₆ catalyst by filtration or decantation.
-
Initial Wash (Optional): Briefly wash the catalyst with a dry, inert solvent (e.g., anhydrous diethyl ether) to remove any residual reactants or products.
-
Drying: Place the catalyst in a porcelain crucible or a similar high-temperature resistant vessel.
-
Heating: Heat the catalyst in a muffle furnace or a tube furnace under a slow flow of dry, inert gas (e.g., nitrogen or argon).
-
Increase the temperature from room temperature to 120 °C at a rate of 5 °C/min.
-
Hold at 120 °C for 2 hours to remove any residual solvent and adsorbed water.
-
-
Cooling: Allow the catalyst to cool down to room temperature under the inert gas flow.
-
Storage: Store the regenerated catalyst in a desiccator under vacuum or in a glovebox.
Protocol 2: Solvent Washing of Fouled KSbF₆
This protocol is intended to remove non-volatile organic residues from the catalyst surface.
Methodology:
-
Catalyst Recovery: Separate the catalyst from the reaction mixture.
-
Solvent Selection: Choose a solvent in which the fouling material is soluble, but the KSbF₆ is not. A non-polar organic solvent like hexane (B92381) or a more polar one like dichloromethane (B109758) can be tested on a small scale.
-
Washing Procedure:
-
Suspend the fouled catalyst in the chosen solvent.
-
Stir the suspension at room temperature for 1-2 hours.
-
Allow the catalyst to settle and decant the solvent.
-
Repeat the washing step 2-3 times with fresh solvent.
-
-
Drying: After the final wash, dry the catalyst under vacuum at room temperature to remove the washing solvent. For a more thorough drying, you can follow up with the thermal regeneration protocol.
Data Presentation
The effectiveness of the regeneration can be evaluated by comparing the performance of the fresh, deactivated, and regenerated catalyst.
| Catalyst State | Reaction Time (hours) | Product Yield (%) |
| Fresh KSbF₆ | 2 | 95 |
| Deactivated KSbF₆ | 12 | 20 |
| Thermally Regenerated | 2.5 | 92 |
| Solvent Washed | 3 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Troubleshooting Workflow for Deactivated KSbF₆
Technical Support Center: Managing Corrosivity of Potassium Hexafluoroantimonate Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium hexafluoroantimonate (KSbF₆) and its reaction mixtures. The primary corrosion concern arises from the potential formation of hydrogen fluoride (B91410) (HF) in the presence of acids or moisture, which is highly corrosive to many materials.
Troubleshooting Guide
Unexpected corrosion or material degradation during your experiment can compromise your results and equipment. This guide will help you identify and resolve common issues.
Problem: Visible Corrosion on Reactor Vessel or Components
Symptoms:
-
Discoloration, pitting, or etching of stainless steel, glass, or other metallic components.
-
Formation of solid precipitates or unexpected color changes in the reaction mixture.
-
Leaks from reactor seals or fittings.
Possible Causes:
-
Presence of Protic Acids or Water: this compound can react with strong acids or trace amounts of water to generate hydrogen fluoride (HF), a highly corrosive substance.[1]
-
Incompatible Materials: The materials of your reactor system may not be resistant to acidic fluoride environments.
-
Elevated Temperatures: Corrosion rates of many materials increase significantly with temperature in the presence of HF.[1][2]
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for visible corrosion.
Problem: Inconsistent Reaction Yields or Product Purity
Symptoms:
-
Lower than expected yield.
-
Presence of unexpected byproducts in the final product.
-
Difficulty in reproducing results.
Possible Causes:
-
Leaching of Metal Ions: Corrosion of metallic components can introduce metal ions into the reaction mixture, which may act as unwanted catalysts or react with your reagents.
-
Reaction with Corrosion Byproducts: The products of corrosion may interfere with the desired chemical transformation.
-
Decomposition of Reagents or Products: The corrosive environment may be degrading your starting materials or the desired product.
Troubleshooting Steps:
Figure 2: Troubleshooting workflow for inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive species in a reaction mixture containing this compound?
A1: The primary corrosive species is typically hydrogen fluoride (HF). This compound itself is a salt, but it can react with protic acids or water, especially at elevated temperatures, to generate HF. The hexafluoroantimonate anion (SbF₆⁻) is the conjugate base of the superacid fluoroantimonic acid (HF-SbF₅), indicating a propensity for the fluoride ions to abstract protons from acidic sources.
Q2: What materials are recommended for handling this compound reaction mixtures?
A2: The choice of material is highly dependent on the reaction conditions (temperature, pressure, and presence of acids). For aggressive conditions where HF formation is likely, the following materials are recommended:
-
Polymers: Polytetrafluoroethylene (PTFE) and other perfluoroalkoxy alkanes (PFA) are highly resistant to HF and are suitable for liners, coatings, and tubing.
-
Nickel Alloys: Monel and Hastelloy (especially C-276) offer superior resistance to HF compared to stainless steels, particularly at higher temperatures.[1][2][3]
-
Copper and its Alloys: These materials can form a protective fluoride film.[4]
Standard borosilicate glass and stainless steel are susceptible to attack by HF and should be used with caution, especially at elevated temperatures.[1]
Q3: How can I minimize corrosion when using this compound?
A3:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware before use. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.
-
Avoid Strong Protic Acids: If possible, use reaction pathways that do not involve strong protic acids.
-
Use Appropriate Materials: Select reactor materials that are compatible with potential HF formation (see Q2).
-
Control Temperature: Operate at the lowest effective temperature to reduce corrosion rates.
Q4: Are there any visual indicators of HF formation?
A4: While HF itself is a colorless gas or liquid, its corrosive effects are visual indicators. Etching or fogging of glassware is a classic sign of HF presence. Discoloration or pitting of stainless steel components can also indicate a corrosive reaction.
Q5: What safety precautions should be taken when handling potentially corrosive this compound reaction mixtures?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to HF (e.g., nitrile or neoprene for short-term contact, and heavy-duty butyl or Viton gloves for extended handling).
-
Ventilation: Work in a well-ventilated fume hood.
-
Emergency Preparedness: Have a calcium gluconate gel or solution readily available as a first aid measure for skin contact with HF. Ensure an eyewash station and safety shower are accessible.
-
Material Handling: Use equipment and utensils made from compatible materials (e.g., PTFE) to handle the reagents and reaction mixture.
Data Presentation
Table 1: Qualitative Material Compatibility in Acidic Fluoride Environments
| Material | Compatibility with HF | Notes |
| Stainless Steel (e.g., 304, 316) | Poor to Moderate | Susceptible to pitting and stress corrosion cracking, especially at elevated temperatures and in dilute HF solutions.[1][3] |
| Monel 400 | Good to Excellent | One of the most resistant alloys for use with aqueous HF at various concentrations and temperatures.[1][2] |
| Hastelloy C-276 | Good to Excellent | Highly resistant to a wide range of corrosive media, including acidic fluoride solutions.[3] |
| Copper and Copper Alloys | Good | Forms a protective fluoride film.[4] |
| Glass (Borosilicate) | Not Recommended | Attacked by HF, leading to etching and potential failure. |
| PTFE/PFA | Excellent | Highly inert to HF and a wide range of chemicals. |
Compatibility ratings are general and depend on specific conditions such as temperature, concentration, and the presence of other chemicals.
Experimental Protocols
Protocol: Material Compatibility Coupon Test
This protocol outlines a general procedure to assess the compatibility of a material with a specific reaction mixture.
Objective: To determine the corrosion rate of a material coupon when exposed to a reaction mixture containing this compound under simulated reaction conditions.
Materials:
-
Material coupons of known dimensions and weight (e.g., 316 stainless steel, Monel 400, Hastelloy C-276).
-
Reaction vessel made of a known resistant material (e.g., a PTFE-lined reactor).
-
All reagents for the planned reaction, including this compound.
-
Analytical balance.
-
Microscope or surface profilometer.
Procedure:
-
Coupon Preparation:
-
Clean the material coupons with a non-corrosive solvent (e.g., acetone, isopropanol).
-
Dry the coupons thoroughly.
-
Accurately measure the dimensions and weigh each coupon to at least four decimal places.
-
-
Experimental Setup:
-
Place the reaction mixture and the pre-weighed coupons into the inert reaction vessel. Ensure the coupons are fully submerged.
-
Assemble the reactor system as you would for your actual experiment.
-
-
Exposure:
-
Run the reaction under the desired conditions (temperature, pressure, time).
-
-
Post-Exposure Analysis:
-
Safely quench the reaction and remove the coupons.
-
Carefully clean the coupons to remove any residual reaction mixture and corrosion products. A standard procedure for this is ASTM G1.
-
Dry the coupons thoroughly.
-
Weigh the cleaned and dried coupons.
-
Visually inspect the coupons for any signs of corrosion (pitting, discoloration, etc.).
-
(Optional) Analyze the surface of the coupons using microscopy or profilometry for a more detailed assessment of corrosion.
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss of each coupon.
-
Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K * W) / (D * A * T) Where:
-
K = a constant (e.g., 3.45 x 10⁶ for mpy)
-
W = weight loss in grams
-
D = density of the material in g/cm³
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
-
Figure 3: Workflow for material compatibility coupon testing.
References
Technical Support Center: Cationic Polymerization with Potassium Hexafluoroantimonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in polymerizations initiated by potassium hexafluoroantimonate (KSbF₆). The information is tailored for professionals in research, development, and drug formulation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (KSbF₆) in polymerization?
A1: this compound is a salt used as an initiator or co-initiator in cationic polymerization. It provides the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counter-ion, which is crucial for stabilizing the growing cationic polymer chain (carbocation). This stability helps prevent premature termination of the polymerization, allowing for the synthesis of well-defined polymers from specific types of monomers.
Q2: Why are my polymerization results so inconsistent when using KSbF₆?
A2: Cationic polymerizations are notoriously sensitive to reaction conditions. Inconsistencies in polymer yield, molecular weight, and molecular weight distribution often stem from trace impurities, particularly water, which can terminate the growing polymer chains. Other factors include reaction temperature, solvent choice, and monomer purity. Achieving reproducible results requires rigorous control over these experimental variables.
Q3: What types of monomers are suitable for polymerization initiated by KSbF₆?
A3: Monomers suitable for cationic polymerization are typically those with electron-donating groups that can stabilize the resulting carbocation intermediate. This includes alkenes with such substituents and various heterocyclic monomers. Common examples are vinyl ethers, isobutylene, and styrene (B11656) derivatives.
Q4: How does temperature critically affect the polymerization process?
A4: Temperature is a crucial factor in controlling the polymerization rate and the final properties of the polymer. Cationic polymerizations are often conducted at low temperatures to suppress unwanted side reactions, such as chain transfer and termination, which are more prevalent at higher temperatures. While higher temperatures increase the reaction rate, they can lead to a loss of control over the polymer's molecular weight and structure.
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays multiple critical roles. It dissolves the monomer and resulting polymer, facilitates heat transfer, and influences the reactivity of the propagating cationic chain. The polarity of the solvent can affect the separation between the growing carbocation and its counter-ion (SbF₆⁻), thereby influencing the polymerization kinetics. It is essential to use inert, anhydrous (dry) solvents to prevent them from interfering with the reaction.
Q6: How important is the purity of my monomer and solvent?
A6: The purity of the monomer and solvent is paramount for successful and reproducible cationic polymerization. Impurities, especially nucleophilic ones like water or alcohols, can react with and neutralize the cationic propagating centers, leading to premature termination and low polymer yields. Therefore, rigorous purification of all reagents is often required.
Troubleshooting Guide
Problem 1: I am getting very low or no polymer yield. What are the likely causes?
This is a common issue often related to the termination of the active cationic species. The following factors should be investigated:
-
Presence of Impurities: Water is a primary culprit. Ensure all reagents (monomer, solvent) are rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Inactive Initiator: Ensure the KSbF₆ is dry and has been stored properly. It is often used with a co-initiator (e.g., a protic acid or alkyl halide) to generate the active cationic species. Verify the purity and reactivity of the co-initiator.
-
Incorrect Temperature: The reaction may require sub-ambient temperatures to prevent immediate termination. Review literature for the optimal temperature range for your specific monomer.
-
Unsuitable Monomer: The monomer must be capable of forming a stable carbocation. Monomers with electron-withdrawing groups are generally unsuitable for cationic polymerization.
Problem 2: The molecular weight of my polymer is unpredictable, and the polydispersity index (PDI) is very high (>1.5). Why?
Poor control over molecular weight and a broad PDI indicate the presence of uncontrolled chain transfer and termination events.
-
Chain Transfer Reactions: The growing polymer chain can transfer its positive charge to a monomer, solvent molecule, or impurity. This terminates one chain while initiating another, leading to a broader distribution of chain lengths. Using less reactive (less nucleophilic) solvents and operating at lower temperatures can minimize this.
-
Temperature Fluctuations: Inconsistent temperature control can lead to variable rates of propagation and termination, broadening the PDI.
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, resulting in a wide range of final polymer lengths.
Problem 3: My reaction starts but stops prematurely before all the monomer is consumed. What is happening?
Premature termination is a classic sign that the concentration of active cationic species is diminishing over time.
-
Exhaustion of Initiator: This is unlikely if the reaction starts but is a possibility if initiator concentrations are too low.
-
Introduction of Impurities: A slow leak in the reaction setup can introduce atmospheric moisture or oxygen over time, which will terminate the polymerization. Ensure all joints and septa are perfectly sealed.
-
Counter-ion Instability: While SbF₆⁻ is generally very stable and non-nucleophilic, side reactions can occur under certain conditions, though this is less common than impurity-related termination.
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the outcomes of cationic polymerization.
Table 1: Effect of Reaction Parameters on Polymerization Outcome
| Parameter | Change | Effect on Polymer Yield | Effect on Molecular Weight (Mₙ) | Effect on Polydispersity Index (PDI) | Rationale |
| Temperature | Increase | Variable | Decreases | Increases | Higher rates of chain transfer and termination. |
| Solvent Polarity | Increase | Increases (to a point) | Variable | Variable | Affects ion-pair separation and reactivity. |
| Impurity Level (e.g., Water) | Increase | Decreases | Decreases | Increases | Acts as a terminating and chain transfer agent. |
| Monomer Concentration | Increase | Increases | Increases | Decreases | Favors propagation over termination. |
Experimental Protocols
General Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) Initiated by KSbF₆
This protocol is a general guideline and should be adapted based on specific experimental goals and safety considerations.
1. Reagent and Glassware Preparation:
- Solvent (Dichloromethane, CH₂Cl₂): Dry over calcium hydride (CaH₂) for at least 24 hours, then distill under an inert atmosphere. Store over molecular sieves in a glovebox.
- Monomer (IBVE): Dry over CaH₂ and distill under vacuum. Store in a sealed flask in a glovebox.
- Glassware: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C overnight and then flame-dried under vacuum or assembled hot and purged with a dry inert gas (argon or nitrogen).
2. Reaction Setup:
- The reaction should be performed in a Schlenk flask or in a glovebox.
- To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 40 mL of anhydrous dichloromethane (B109758) via a dry syringe or cannula.
- Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
3. Polymerization:
- Via a dry syringe, add the purified IBVE monomer (e.g., 5 mL) to the cooled, stirring solvent.
- Prepare a stock solution of the initiator. In a separate, dry vial, dissolve a precise amount of KSbF₆ and a co-initiator (e.g., triflic acid) in a small volume of anhydrous CH₂Cl₂.
- Initiate the polymerization by rapidly injecting a specific volume of the initiator solution into the monomer solution.
- Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining the temperature and inert atmosphere.
4. Termination and Isolation:
- Terminate the reaction by adding a few milliliters of pre-chilled, anhydrous methanol (B129727) to quench the active cationic species.
- Allow the flask to warm to room temperature.
- Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
- Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
5. Characterization:
- Determine the polymer yield gravimetrically.
- Analyze the molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
- Confirm the polymer structure using NMR spectroscopy.
Visualizations
Impact of impurities in potassium hexafluoroantimonate on catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium hexafluoroantimonate (KSbF₆) as a catalyst. The information addresses common issues encountered during experiments, with a focus on the impact of impurities on catalytic activity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems observed in catalytic reactions involving this compound.
Q1: My reaction is sluggish, or the yield is lower than expected. What are the potential causes related to the catalyst?
A1: Reduced catalytic activity is a frequent issue and can often be traced back to the purity and handling of the this compound catalyst.
-
Moisture Contamination: this compound is sensitive to moisture. Water can hydrolyze the hexafluoroantimonate anion (SbF₆⁻), leading to the formation of less active or inactive species. This reduces the Lewis acidity of the catalyst, which is crucial for its function.[1]
-
Metallic Impurities: Trace metal impurities can act as catalyst poisons, interfering with the desired catalytic cycle. The specific impact depends on the nature of the impurity and the reaction mechanism.
-
Anionic Impurities: Residual reactants or byproducts from the synthesis of KSbF₆, such as unreacted potassium salts or other anions, can compete with the substrate for active sites on the catalyst, thereby inhibiting the reaction.
-
Incorrect Catalyst Loading: Using too little catalyst will naturally result in a slower reaction rate and lower yield. Conversely, excessive catalyst loading is not always beneficial and can sometimes lead to unwanted side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Handle the this compound in a glovebox or under an inert atmosphere.
-
Verify Catalyst Purity: If you suspect impurities, consider analyzing your catalyst batch. (See "Experimental Protocols" for relevant analytical techniques).
-
Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst loadings to determine the optimal concentration for your specific transformation.
Q2: I am observing the formation of unexpected byproducts. How can the catalyst be responsible?
A2: The formation of byproducts can be influenced by the catalyst's purity and condition.
-
Presence of Brønsted Acid Impurities: Hydrolysis of the SbF₆⁻ anion can generate hydrofluoric acid (HF), a strong Brønsted acid.[1] This can catalyze alternative reaction pathways, leading to undesired products.
-
Highly Reactive Impurities: Certain metallic impurities might possess their own catalytic activity for different transformations, resulting in a mixture of products.
-
Reaction with Catalyst Counter-ion: Although generally considered a non-coordinating anion, under certain conditions, the hexafluoroantimonate ion or its decomposition products might react with sensitive substrates or intermediates.
Troubleshooting Steps:
-
Analyze for Acidity: Test the pH of a solution of your catalyst in a relevant solvent (if appropriate) to check for the presence of acidic impurities.
-
Purify the Catalyst: If impurities are suspected, recrystallization of the this compound may be necessary.
-
Screen Alternative Catalysts: If the issue persists, consider using a different Lewis acid catalyst that may be less prone to generating interfering species under your reaction conditions.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in commercial this compound?
A3: Common impurities can stem from the starting materials and synthesis method used.[2] These may include:
-
Water: Adsorbed moisture is a prevalent impurity.
-
Other Potassium Salts: Such as potassium fluoride (B91410) (KF) or unreacted potassium precursors.
-
Antimony (V) Fluoride (SbF₅) or Hydrofluoric Acid (HF): Residual starting materials from the synthesis process.
-
Metallic Impurities: Trace amounts of other metals may be present depending on the purity of the raw materials and the manufacturing equipment.
Q4: How does water affect the catalytic activity of this compound?
A4: Water can hydrolyze the hexafluoroantimonate anion (SbF₆⁻). This reaction consumes the active Lewis acidic species and can generate Brønsted acids (like HF), which may alter the reaction pathway or lead to undesired side reactions.[1] Maintaining strictly anhydrous conditions is therefore critical for reproducible and efficient catalysis.
Q5: Can I regenerate a suspected "poisoned" or impure batch of this compound?
A5: Regeneration of this compound is not a straightforward process and is often not practical on a lab scale. For many common impurities, purification is a more viable option. Recrystallization from an appropriate solvent can be effective in removing many soluble and some insoluble impurities. However, for deactivation caused by strongly bound poisons, the catalyst may be irretrievably compromised.
Quantitative Data on Impurity Impact
Currently, there is a limited amount of publicly available quantitative data that directly correlates specific impurity levels in this compound with a defined loss in catalytic activity for a given reaction. The impact of an impurity is highly dependent on the specific catalytic reaction being performed. Researchers are encouraged to determine these effects empirically for their systems. The following table provides a hypothetical framework for how such data could be presented.
| Impurity | Concentration (ppm) | Reaction Type | Substrate | Product Yield (%) | Decrease in Yield (%) |
| Water | 100 | Friedel-Crafts Alkylation | Benzene | 85 | 10 |
| Water | 500 | Friedel-Crafts Alkylation | Benzene | 60 | 37 |
| KF | 200 | Cationic Polymerization | Styrene | 90 | 5 |
| KF | 1000 | Cationic Polymerization | Styrene | 75 | 21 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound
This protocol outlines methods for detecting common impurities.
-
Moisture Determination (Karl Fischer Titration):
-
Accurately weigh a sample of this compound in a dry, inert atmosphere.
-
Introduce the sample into the Karl Fischer titration cell.
-
Titrate with a standardized Karl Fischer reagent to determine the water content.
-
-
Trace Metal Analysis (Inductively Coupled Plasma - Mass Spectrometry, ICP-MS):
-
Accurately weigh a sample of the catalyst.
-
Dissolve the sample in a suitable high-purity solvent (e.g., deionized water or dilute acid, ensuring compatibility).
-
Analyze the solution using ICP-MS to quantify the concentration of various metallic elements.
-
-
Anion Analysis (Ion Chromatography, IC):
-
Prepare an aqueous solution of the this compound.
-
Inject the solution into an ion chromatograph equipped with a suitable column for anion separation.
-
Quantify the concentration of common anionic impurities (e.g., F⁻, Cl⁻, SO₄²⁻) by comparing peak areas to those of known standards.
-
Protocol 2: Evaluation of Catalytic Activity
This protocol provides a general workflow for testing the catalytic performance of different batches of this compound.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired anhydrous solvent to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Add the this compound catalyst (a specific, accurately weighed amount).
-
Add the substrate(s) to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature.
-
At regular intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot (e.g., by adding a suitable reagent or diluting with a solvent).
-
Analyze the quenched aliquots by a suitable technique (e.g., GC, HPLC, or NMR) to monitor the consumption of starting material and the formation of the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the final product yield after the reaction has gone to completion.
-
Compare the reaction rates and yields obtained with different batches of the catalyst to assess their relative activity.
-
Visualizations
Caption: Troubleshooting workflow for addressing reduced catalytic activity.
Caption: Workflow for assessing the purity and catalytic activity of KSbF₆.
References
Validation & Comparative
Comparing the Lewis acidity of potassium hexafluoroantimonate to other antimony salts
In the landscape of modern chemistry, the role of Lewis acids as catalysts and reagents is paramount. Among the most potent of these are compounds of antimony, renowned for their exceptional electron-accepting capabilities. This guide provides an objective comparison of the Lewis acidity of various antimony salts, with a focus on contextualizing the role of potassium hexafluoroantimonate. While not a Lewis acid in the traditional sense, its utility as a source of the weakly coordinating hexafluoroantimonate anion is central to the generation of highly reactive cationic species. This analysis is supported by quantitative experimental and computational data to inform researchers in the selection of appropriate reagents for their work.
Quantifying Lewis Acidity: Key Methodologies
The strength of a Lewis acid is its thermodynamic tendency to accept an electron pair. This property is quantified using several experimental and computational methods.
-
Fluoride (B91410) Ion Affinity (FIA): This is a computational metric that defines Lewis acidity as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher, more positive FIA value indicates a stronger Lewis acid. It is a direct measure of the acid's affinity for a hard Lewis base.[1]
-
Gutmann-Beckett Method: This is an experimental technique that uses a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), to measure Lewis acidity. The oxygen atom of Et₃PO is a Lewis base that coordinates to the Lewis acid. This interaction deshields the adjacent phosphorus atom, causing a downfield shift in its ³¹P NMR signal. The magnitude of this shift is used to calculate an "Acceptor Number" (AN), where a higher AN value corresponds to greater Lewis acidity.[2][3] Antimony pentachloride (SbCl₅) is the standard for this scale, defined as having an AN of 100.[2]
Comparative Data on Lewis Acidity
The Lewis acidity of antimony compounds varies significantly with the substituents attached to the antimony center. The following table summarizes key quantitative measures for antimony pentafluoride (the parent acid of the hexafluoroantimonate ion), antimony pentachloride, and related compounds.
| Compound/Ion | Lewis Acidity Measure | Value | Notes |
| Antimony Pentafluoride (SbF₅) | Fluoride Ion Affinity (FIA) | ~503-506 kJ/mol | One of the strongest neutral Lewis acids known.[4][5] Lewis acids with FIA values greater than SbF₅ are classified as Lewis superacids.[6] |
| Antimony Pentachloride (SbCl₅) | Gutmann-Beckett Acceptor Number (AN) | 100 | Serves as the high-end reference point for the AN scale.[2] |
| Antimony Pentachloride (SbCl₅) | Chloride Ion Affinity (CIA) | 275.3 kJ/mol (65.8 kcal/mol) | A measure analogous to FIA, but for chloride ions.[7] |
| [Sb(C₆F₅)₄]⁺ | Relative Lewis Acidity | Stronger than SbF₅ | This stibonium cation is a potent Lewis acid capable of abstracting fluoride from SbF₆⁻. |
| SbCl₃/o-chloranil System | Chloride Ion Affinity (CIA) | 307.9 kJ/mol (73.6 kcal/mol) | The putative SbCl₃(o-C₆O₂Cl₄) synthon is calculated to be a stronger Lewis acid than SbCl₅.[7][8] |
| Arsenic Pentafluoride (AsF₅) | Fluoride Ion Affinity (FIA) | ~437 kJ/mol | Weaker than SbF₅, following periodic trends.[5] |
| Phosphorus Pentafluoride (PF₅) | Fluoride Ion Affinity (FIA) | ~383 kJ/mol | Weaker than AsF₅ and SbF₅.[5][9] |
Note: The Lewis acidity of this compound (KSbF₆) is not listed as it is not a Lewis acid. The potassium cation (K⁺) has negligible Lewis acidity, and the hexafluoroantimonate anion (SbF₆⁻) is an extremely weak Lewis base.[10] The salt's primary function is to provide the non-coordinating SbF₆⁻ anion.[11]
Experimental and Computational Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its correct interpretation and application.
Fluoride Ion Affinity (FIA) is typically determined through quantum chemical calculations.
-
Geometry Optimization: The molecular geometries of the Lewis acid (LA), the fluoride ion (F⁻), and the resulting Lewis adduct ([LAF]⁻) are optimized to their lowest energy states using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the enthalpy.
-
Enthalpy Calculation: The total electronic energies and thermal enthalpies (at 298.15 K) are calculated for each species (LA, F⁻, and [LAF]⁻).
-
FIA Calculation: The FIA is calculated as the negative of the reaction enthalpy (ΔH): FIA = –ΔH = – [ H([LAF]⁻) – (H(LA) + H(F⁻)) ]
This method provides an empirical measure of Lewis acidity in solution.
-
Reference Measurement: A solution of the probe molecule, triethylphosphine oxide (Et₃PO), is prepared in a weakly Lewis acidic, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂). The ³¹P NMR spectrum is recorded, and the chemical shift (δ_ref) is noted.
-
Sample Preparation: The Lewis acid to be analyzed is added to a solution of Et₃PO in the same solvent. The formation of the Et₃PO → LA adduct occurs.
-
Sample Measurement: The ³¹P NMR spectrum of the mixture is recorded, and the new chemical shift of the adduct (δ_sample) is measured.
-
Acceptor Number (AN) Calculation: The AN is calculated using the formula: AN = 2.21 × (δ_sample – δ₀) where δ₀ is the chemical shift of Et₃PO in the non-acidic reference solvent, hexane (B92381) (δ = 41.0 ppm).[2]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz help to clarify the relationships and processes described.
Caption: Formation of the hexafluoroantimonate anion Lewis adduct.
Caption: Experimental workflow for the Gutmann-Beckett method.
Comparative Discussion
The data clearly establishes that the Lewis acidity in the antimony family is dictated by the parent antimony compound, not the resulting salt with a non-acidic cation like potassium.
-
This compound (KSbF₆): This salt is best understood as a delivery vehicle for the hexafluoroantimonate (SbF₆⁻) anion. The SbF₆⁻ anion is exceptionally stable and non-nucleophilic due to the perfect octahedral symmetry and the high electronegativity of the fluorine atoms, which delocalize the negative charge.[4] This makes it an excellent "weakly coordinating anion," capable of stabilizing highly reactive cations without interfering in their chemistry.[11] Therefore, when researchers use salts like triphenylmethylium hexafluoroantimonate or silver hexafluoroantimonate (AgSbF₆), the reactivity is driven by the triphenylmethylium or silver cation, respectively, whose Lewis acidity is maintained by the non-interfering nature of the SbF₆⁻ counterion.[11][12]
-
Antimony Pentafluoride (SbF₅) vs. Antimony Pentachloride (SbCl₅): SbF₅ is a significantly stronger Lewis acid than SbCl₅. This is evident from its substantially higher fluoride ion affinity.[5] The greater electronegativity of fluorine compared to chlorine leads to a more electron-deficient antimony center in SbF₅, thus enhancing its ability to accept an electron pair. This trend holds for other Group 15 pentafluorides, with Lewis acidity increasing down the group (PF₅ < AsF₅ < SbF₅).[5][9]
-
Tuning Lewis Acidity: The Lewis acidity of antimony centers can be precisely tuned. Replacing fluorine or chlorine atoms with organic groups, particularly electron-withdrawing perfluorinated phenyl groups, can generate stibonium cations like [Sb(C₆F₅)₄]⁺ that are even stronger Lewis acids than SbF₅.[13] Conversely, antimony(III) compounds like SbCl₃ are generally weaker Lewis acids, though their reactivity can be dramatically enhanced through coordination with other molecules, as seen in the SbCl₃/o-chloranil system.[7]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calix[4]pyrrolato Stibenium: Lewis Superacidity by Antimony(III)‐Antimony(V) Electromerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carbene.de [carbene.de]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Supporting Electrolytes for Potassium-Ion Batteries
For researchers and scientists at the forefront of battery technology, the choice of electrolyte is paramount. While potassium hexafluoroantimonate (KSbF₆) has been a salt of interest, a range of alternative supporting electrolytes are emerging with competitive performance metrics. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data to inform electrolyte selection for next-generation potassium-ion batteries (KIBs).
This guide delves into a comparative analysis of key performance indicators for this compound (KSbF₆), potassium hexafluorophosphate (B91526) (KPF₆), potassium bis(fluorosulfonyl)imide (KFSI), potassium tetrafluoroborate (B81430) (KBF₄), and potassium perchlorate (B79767) (KClO₄). The objective is to provide a clear, data-driven overview to aid in the selection of the most suitable supporting electrolyte for specific research and development applications.
Performance Comparison of Potassium-Based Electrolytes
The efficacy of a supporting electrolyte in a potassium-ion battery is determined by a combination of factors, including ionic conductivity, electrochemical stability, and its impact on the battery's cycling performance. The following table summarizes the key quantitative data for KSbF₆ and its alternatives.
| Electrolyte Salt | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. K/K⁺) | Cycling Performance (Capacity Retention) |
| This compound (KSbF₆) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |
| Potassium Hexafluorophosphate (KPF₆) | ~2.4 - 7.5 | Up to ~5.0 | ~90% after 1000 cycles (in specific systems)[1] |
| Potassium Bis(fluorosulfonyl)imide (KFSI) | ~2.7 - 10+ (highly soluble) | Up to ~5.25 (in high concentration)[2] | Can enable stable cycling for thousands of cycles[3] |
| Potassium Tetrafluoroborate (KBF₄) | Low (due to poor solubility) | Not widely reported for KIBs | Limited use due to low conductivity[4] |
| Potassium Perchlorate (KClO₄) | Low (due to poor solubility) | Not widely reported for KIBs | Limited use due to low conductivity and safety concerns[4] |
In-depth Analysis of Alternatives
Potassium Hexafluorophosphate (KPF₆): The Incumbent
KPF₆ is one of the most commonly used supporting electrolytes in potassium-ion battery research. It offers a good balance of properties, including moderate ionic conductivity and a relatively wide electrochemical stability window.[5] Its ability to form a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes contributes to decent cycling stability.[6] However, its solubility in common carbonate solvents is limited, which can cap the achievable ionic conductivity.[2]
Potassium Bis(fluorosulfonyl)imide (KFSI): The High-Performer
KFSI has garnered significant attention due to its exceptional solubility in a wide range of organic solvents, leading to high ionic conductivities.[2][7] Highly concentrated KFSI electrolytes can exhibit an impressively wide electrochemical stability window, exceeding 5V vs. K/K⁺.[2] Furthermore, KFSI-based electrolytes have been shown to enable excellent cycling stability in KIBs, with some systems demonstrating stable performance over thousands of cycles.[3] The formation of a stable and protective SEI layer is a key factor in its superior performance.[1]
Potassium Tetrafluoroborate (KBF₄) and Potassium Perchlorate (KClO₄): Limited Potential
Both KBF₄ and KClO₄ suffer from poor solubility in typical aprotic organic solvents used in batteries.[4] This inherent limitation results in low ionic conductivity, which significantly hinders their practical application as the primary supporting electrolyte in high-performance KIBs.[4] Additionally, potassium perchlorate is a strong oxidizing agent, raising safety concerns for battery applications.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the key experiments cited in this comparison.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Protocol:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare electrolyte solutions of the desired concentration (e.g., 1 M) by dissolving the potassium salt in a specified solvent or solvent mixture (e.g., ethylene (B1197577) carbonate/diethyl carbonate, EC/DEC, 1:1 v/v).
-
Cell Assembly: Utilize a conductivity cell with two parallel platinum or stainless steel blocking electrodes with a known cell constant.
-
Measurement:
-
Place the conductivity cell in a temperature-controlled chamber and allow it to thermally equilibrate at the desired temperature (e.g., 25 °C).
-
Apply a small AC voltage across the electrodes and measure the impedance of the cell over a range of frequencies using an electrochemical impedance spectrometer (EIS).
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
Electrochemical Stability Window (ESW) Measurement
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Protocol:
-
Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox. A potassium metal foil can be used as both the reference and counter electrodes. The working electrode can be an inert material such as platinum or glassy carbon.
-
Measurement:
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) using a potentiostat.
-
For the anodic (oxidative) limit, scan the potential from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 0.1-1 mV/s).
-
For the cathodic (reductive) limit, scan the potential from the OCP to a lower potential.
-
-
Determination of Limits: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. A cutoff current density (e.g., 0.01 mA/cm²) is often used to define the limits.
Battery Cycling Performance Test
Objective: To evaluate the long-term cycling stability of the electrolyte in a full-cell configuration.
Protocol:
-
Cell Assembly: Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox. The cell consists of a potassium-based anode (e.g., graphite) and a suitable cathode, separated by a separator soaked in the electrolyte to be tested.
-
Formation Cycles: Perform a few initial cycles at a low current rate (e.g., C/20) to form a stable SEI layer on the anode.
-
Cycling Test:
-
Cycle the cells between defined voltage limits at a specific C-rate (e.g., C/5 or 1C) using a battery cycler.
-
Record the charge and discharge capacity for each cycle.
-
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the capacity retention and overall stability of the battery with the given electrolyte.
Logical Relationships and Experimental Workflow
The selection and evaluation of an alternative supporting electrolyte follows a logical progression, starting from fundamental properties to in-cell performance.
Caption: Logical workflow for evaluating alternative supporting electrolytes.
Signaling Pathways in Electrolyte Performance
The interplay between the electrolyte components and the electrodes dictates the overall battery performance. The formation of a stable SEI is a critical signaling pathway for long-term cyclability.
Caption: Signaling pathway of SEI formation and its impact on battery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tycorun.com [tycorun.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Performance Showdown: KSbF₆ vs. Traditional Photoinitiators in UV Curing
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Potassium Hexafluoroantimonate (KSbF₆) in cationic UV curing, benchmarked against established free-radical and other cationic alternatives. This report synthesizes key performance data and outlines detailed experimental protocols to inform material selection and process optimization.
In the realm of photopolymerization, the selection of a photoinitiator is a critical decision that dictates cure speed, depth of cure, and the ultimate physical properties of the finished product.[1] While free-radical photoinitiators are widely used, cationic systems offer distinct advantages, such as a lack of oxygen inhibition and superior performance in curing thick films.[2] This guide provides a data-driven comparison of this compound (KSbF₆), a precursor for powerful cationic initiators, against other commonly used photoinitiators.
Executive Summary of Comparative Performance
This compound (KSbF₆) is a versatile salt used to generate highly reactive onium salt photoinitiators, particularly triarylsulfonium hexafluoroantimonate. These initiators generate a superacid upon UV irradiation, which is capable of initiating the cationic polymerization of monomers like epoxides and vinyl ethers.[2][3] The primary advantage of this system is its insensitivity to oxygen, which plagues free-radical polymerization at the surface.[2] This results in a tack-free surface cure and the ability to cure thick, pigmented, or filled systems. Compared to other onium salts, those with the hexafluoroantimonate (SbF₆⁻) anion exhibit very high reactivity and lead to polymers with excellent thermal and mechanical properties.
Quantitative Performance Comparison
The following table summarizes key performance metrics for systems initiated by hexafluoroantimonate salts (representative of KSbF₆-derived initiators) compared to other common photoinitiators. The data is compiled to show representative performance across different chemistries.
| Performance Metric | Triarylsulfonium Hexafluoroantimonate (Cationic) | Diaryliodonium Hexafluorophosphate (Cationic) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (Free-Radical, Type I) | Benzophenone / Amine (Free-Radical, Type II) |
| Typical Monomers | Epoxides, Vinyl Ethers | Epoxides, Vinyl Ethers | Acrylates, Methacrylates | Acrylates, Methacrylates |
| Curing Mechanism | Cationic Ring-Opening | Cationic Ring-Opening | Free-Radical Polymerization | Free-Radical Polymerization |
| Oxygen Inhibition | None | None | High (Surface) | High (Surface) |
| Cure Speed | Moderate to Fast | Moderate | Very Fast | Fast |
| Depth of Cure | Excellent | Good | Limited by pigment/filler | Limited by pigment/filler |
| Post-Cure ("Dark Cure") | Yes | Yes | No | No |
| Typical Tg of Cured Polymer | High (e.g., 150-200°C for epoxies) | High (e.g., 140-180°C for epoxies) | Moderate (e.g., 60-120°C for acrylates) | Moderate (e.g., 60-120°C for acrylates) |
| Sensitivity | Inhibited by water, bases, and nucleophiles | Inhibited by water, bases, and nucleophiles | Insensitive to water/bases | Insensitive to water/bases |
| Volume Shrinkage | Low | Low | High | High |
In-Depth Experimental Protocols
Reproducible and comparable data are essential for material evaluation. The following are detailed methodologies for key experiments used to assess photoinitiator performance.
Photopolymerization Kinetics via Real-Time FTIR (RT-IR)
This method monitors the disappearance of reactive functional groups in real-time to quantify the rate and degree of polymerization.
Objective: To measure the conversion of monomer as a function of UV exposure time.
Apparatus:
-
FTIR spectrometer with a rapid scan capability.
-
UV/VIS light source (e.g., mercury lamp or LED) with a defined wavelength and intensity (e.g., 365 nm at 50 mW/cm²).
-
Liquid nitrogen-cooled MCT detector.
-
Sample holder for thin-film analysis.
Procedure:
-
Prepare the photocurable formulation by thoroughly mixing the monomer (e.g., epoxy or acrylate), the photoinitiator system (e.g., 1 wt% triarylsulfonium hexafluoroantimonate), and any other additives.
-
Place a single drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a single plate to form a thin film of uniform thickness (approx. 20-30 µm).
-
Position the sample inside the FTIR spectrometer.
-
Collect a baseline IR spectrum before UV exposure.
-
Initiate UV irradiation and simultaneously begin collecting spectra at fixed time intervals (e.g., every 0.5 seconds).
-
Monitor the decrease in the peak area of the characteristic functional group (e.g., epoxy ring at ~915 cm⁻¹ or acrylate (B77674) C=C double bond at ~1637 cm⁻¹).
-
Calculate the percentage conversion at each time point by normalizing the peak area against the initial peak area and an internal standard peak that does not change during reaction (e.g., a carbonyl peak at ~1725 cm⁻¹).[4][5]
-
Plot conversion versus time to obtain the polymerization kinetics profile.
References
A Comparative Guide to Validating the Purity of Potassium Hexafluoroantimonate Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the purity of reagents is paramount. Potassium hexafluoroantimonate (KSbF₆), a powerful photoinitiator and Lewis acid, is no exception. Its efficacy and the reliability of experimental outcomes are directly linked to its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a robust and quantitative method for validating the purity of this critical compound. This guide provides a detailed comparison of NMR spectroscopy with other analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their needs.
The Power of ¹⁹F NMR for Purity Determination
Quantitative ¹⁹F NMR (qNMR) stands out as a primary analytical tool for fluorinated compounds like this compound due to several key advantages:
-
High Sensitivity and Specificity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to excellent sensitivity. The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, allowing for the clear identification and quantification of fluorinated impurities.
-
Quantitative Accuracy: The integral of an NMR signal is directly proportional to the number of nuclei, enabling accurate and precise quantification of the main component and any fluorine-containing impurities without the need for identical reference standards for each impurity.
-
Structural Information: Beyond quantification, ¹⁹F NMR provides valuable structural information about the impurities present, aiding in their identification.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis of this compound
This protocol outlines a general procedure for the quantitative analysis of this compound purity using ¹⁹F NMR.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and a suitable internal standard into a clean, dry vial.
-
Internal Standard Selection: A suitable internal standard should be a high-purity, stable fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the signals of the analyte or expected impurities. 1,4-Difluorobenzene or trifluorotoluene are common choices. The internal standard should be accurately weighed.
-
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆) in a volumetric flask.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Key Parameters:
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans. A typical starting point is a relaxation delay of 30-60 seconds.
-
Acquisition Time (at): A sufficient acquisition time (e.g., 2-4 seconds) should be used to ensure good digital resolution.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for both the analyte and the impurities of interest.
-
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the signals corresponding to this compound and the internal standard.
-
The purity of the this compound is calculated using the following formula:
Where:
-
I_sample and I_IS are the integrals of the sample and internal standard, respectively.
-
N_sample and N_IS are the number of fluorine atoms in the sample (6 for KSbF₆) and internal standard, respectively.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard, respectively.
-
m_sample and m_IS are the masses of the sample and internal standard, respectively.
-
Purity_IS is the purity of the internal standard.
-
Identifying Potential Impurities
The primary fluorine-containing impurity to monitor in this compound is the free fluoride (B91410) ion (F⁻). Its chemical shift is highly dependent on the solvent and concentration but typically appears at a significantly different chemical shift from the hexafluoroantimonate anion (SbF₆⁻). For instance, in aqueous solutions, the fluoride ion resonates around -125 ppm relative to CFCl₃[1]. Other potential impurities could include partially hydrolyzed species or other antimony fluoride complexes, which would present distinct signals in the ¹⁹F NMR spectrum.
Comparison with Alternative Analytical Methods
While ¹⁹F NMR is a powerful tool, other analytical techniques can also be employed to assess the purity of this compound. The choice of method often depends on the specific purity attribute being investigated.
| Feature | ¹⁹F NMR Spectroscopy | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Powder X-ray Diffraction (XRD) |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions to determine elemental composition. | Measures the diffraction of X-rays by the crystalline lattice. |
| Primary Application | Quantification of the main component and fluorine-containing impurities. Structural elucidation of impurities. | Quantification of elemental impurities (metals and non-metals). | Identification of crystalline phases and detection of crystalline impurities. |
| Detects | Fluorine-containing species (e.g., SbF₆⁻, F⁻). | A wide range of elements (e.g., trace metals, potassium, antimony). | Different crystalline forms or crystalline impurities. |
| Quantification | Highly quantitative with the use of an internal standard. | Highly quantitative with calibration standards. | Primarily qualitative and semi-quantitative for phase purity. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Acid digestion is typically required. | Grinding of the solid sample. |
| Analysis Time | Relatively fast (minutes to hours per sample). | Can be high-throughput with autosamplers. | Relatively fast (minutes per sample). |
| Limitations | Does not detect non-fluorinated impurities. | Does not provide information on the chemical form of the elements. | Insensitive to amorphous impurities and has a higher limit of detection for crystalline impurities compared to other techniques. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for purity validation using NMR and a comparison of the different analytical techniques.
Caption: Workflow for purity validation of this compound.
Caption: Comparison of information obtained from different analytical techniques.
Conclusion
For the comprehensive purity assessment of this compound, ¹⁹F NMR spectroscopy is an indispensable tool . It provides accurate quantitative data on the main component and fluorine-containing impurities, which are often the most critical from a reactivity standpoint. While techniques like ICP-MS and XRD offer valuable complementary information regarding elemental and phase purity, respectively, ¹⁹F NMR provides a unique combination of quantification and structural elucidation for the key fluorinated species. For researchers and drug development professionals, employing ¹⁹F NMR as a primary method for purity validation ensures a high degree of confidence in the quality of their starting materials, leading to more reliable and reproducible experimental results.
References
A Comparative Guide to the Spectral Properties of Potassium Hexafluoroantimonate and Its Analogs
This guide provides a detailed comparison of the spectral data for potassium hexafluoroantimonate (KSbF₆), potassium hexafluorophosphate (B91526) (KPF₆), and potassium hexafluoroarsenate (B1215188) (KAsF₆). The information is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.
Spectral Data Comparison
The following table summarizes the key spectral features of this compound and its common alternatives. The data has been compiled from various spectroscopic studies and databases.
| Compound | Infrared (IR) Active Modes (cm⁻¹) | Raman Active Modes (cm⁻¹) | NMR Chemical Shift (ppm) |
| This compound (KSbF₆) | ~658 (ν₃, strong) | ~665 (ν₁), ~575 (ν₂), ~280 (ν₅) | ~ -110 (¹⁹F) |
| Potassium Hexafluorophosphate (KPF₆) | ~840 (ν₃, strong), ~560 (ν₄) | ~745 (ν₁), ~570 (ν₂), ~470 (ν₅) | ~ -72 (¹⁹F), ~ -145 (³¹P)[1][2][3] |
| Potassium Hexafluoroarsenate (KAsF₆) | ~700 (ν₃, strong), ~400 (ν₄) | ~685 (ν₁), ~575 (ν₂), ~370 (ν₅) | ~ -69 (¹⁹F)[4][5][6] |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Experimental Workflow
The general workflow for acquiring and analyzing the spectral data presented in this guide is illustrated in the diagram below. This process ensures the accurate and reproducible collection of spectroscopic information.
References
- 1. Potassium hexafluorophosphate | F6KP | CID 23688904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Potassium hexafluoroarsenate | AsF6K | CID 159810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
Benchmarking the Catalytic Efficiency of Potassium Hexafluoroantimonate in Cationic Polymerization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in chemical synthesis. This guide provides an objective comparison of potassium hexafluoroantimonate's (KSbF₆) performance as an initiator and supporting electrolyte in the electro-initiated cationic polymerization of vinyl ethers against other common Lewis acid catalysts. The information presented is supported by experimental data to aid in catalyst selection for specific applications.
This compound (KSbF₆) is a versatile inorganic compound recognized for its role as a catalyst in various organic reactions.[1] Its effectiveness stems from the hexafluoroantimonate (SbF₆⁻) anion, which is a very weakly coordinating anion. This property allows for the generation of highly reactive cationic species, making it a suitable candidate for initiating cationic polymerization. This guide focuses on its application in the electro-initiated cationic polymerization of vinyl ether monomers, a process with relevance in the synthesis of specialty polymers.
Comparative Analysis of Catalytic Performance
The efficiency of a catalyst is best understood through direct comparison with alternatives under similar reaction conditions. In the context of cationic polymerization of vinyl ethers, several Lewis acids are commonly employed. While direct comparative studies benchmarking KSbF₆ against a wide range of Lewis acids for the electro-initiated polymerization of a specific vinyl ether are not extensively documented in a single source, we can construct a comparative overview based on available data for similar polymerization reactions.
The following table summarizes the performance of this compound in the electro-initiated cationic polymerization of a tri(ethylene glycol) divinyl ether monomer and compares it with the performance of other Lewis acids in the conventional cationic polymerization of a similar vinyl ether, p-methoxystyrene (pMOS). It is important to note that the initiation methods (electro-initiated vs. conventional chemical initiation) and the specific monomers differ, which will significantly influence the reaction kinetics and outcomes.
Table 1: Performance Comparison of Lewis Acids in Cationic Polymerization of Vinyl Ethers
| Catalyst/Initiator System | Monomer | Solvent | Temperature (°C) | Time | Conversion (%) | Molecular Weight (Mn) | MWD (Mw/Mn) | Reference |
| This compound (KSbF₆) | tri(ethylene glycol) divinyl ether | Propylene (B89431) Carbonate | Room Temp. | 10 min | ~95 | - | - | [2] |
| Tin(IV) Chloride (SnCl₄) / IBVE-HCl adduct | p-methoxystyrene (pMOS) | Toluene | 0 | 10 min | 96 | 10,400 | 1.18 | [3][4] |
| Titanium(IV) Chloride (TiCl₄) / IBVE-HCl adduct | p-methoxystyrene (pMOS) | Toluene | 0 | 10 min | 97 | 10,600 | 1.15 | [3][4] |
| Zinc Chloride (ZnCl₂) / IBVE-HCl adduct | p-methoxystyrene (pMOS) | Toluene | 0 | 60 min | 95 | 10,500 | 1.17 | [3][4] |
| Aluminum Chloride (AlCl₃) / IBVE-HCl adduct | p-methoxystyrene (pMOS) | Toluene | 0 | 10 min | 98 | 35,000 | 2.15 | [3][4] |
| Ferric Chloride (FeCl₃) / IBVE-HCl adduct | p-methoxystyrene (pMOS) | Toluene | 0 | 10 min | 99 | 6,500 | 1.85 | [3][4] |
Note: The data for KSbF₆ is for an electro-initiated polymerization, while the data for other Lewis acids are for conventional cationic polymerization initiated by an IBVE-HCl adduct. The monomers are also different. This table is intended to provide a general performance context rather than a direct, like-for-like comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the electro-initiated cationic polymerization using this compound and a general protocol for the conventional Lewis acid-catalyzed polymerization of p-methoxystyrene.
Protocol 1: Electro-initiated Cationic Polymerization with this compound
This protocol is based on the electro-initiated polymerization of a vinyl ether monomer using KSbF₆ as the supporting electrolyte and initiator.[2]
Materials:
-
Monomer: tri(ethylene glycol) divinyl ether
-
Initiator/Supporting Electrolyte: this compound (KSbF₆)
-
Solvent: Propylene carbonate
-
Electrodes: Platinum electrodes
-
Reaction Vessel: Electrochemical cell
Procedure:
-
A solution of the vinyl ether monomer and this compound in propylene carbonate is prepared.
-
The solution is placed in an electrochemical cell equipped with platinum electrodes.
-
A constant voltage is applied across the electrodes to initiate the polymerization.
-
The progress of the polymerization is monitored in real-time using Fourier Transform Near-Infrared (FT-NIR) spectroscopy.
-
The final polymer is characterized using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Thermogravimetric Analysis (TGA).
Protocol 2: Conventional Cationic Polymerization of p-Methoxystyrene with Lewis Acids
This protocol is a generalized procedure based on studies of living cationic polymerization of p-methoxystyrene initiated by a cationogen in the presence of a Lewis acid.[3][4]
Materials:
-
Monomer: p-methoxystyrene (pMOS)
-
Initiator (Cationogen): Isobutyl vinyl ether (IBVE)-HCl adduct
-
Lewis Acid Catalyst: e.g., SnCl₄, TiCl₄, ZnCl₂, AlCl₃, FeCl₃
-
Solvent: Toluene or Dichloromethane
-
Quenching Agent: Pre-chilled methanol
Procedure:
-
All glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
The monomer and solvent are charged into the reaction vessel and cooled to the desired temperature (e.g., 0 °C).
-
A solution of the Lewis acid in the solvent is added to the reaction mixture.
-
The polymerization is initiated by the addition of the IBVE-HCl adduct solution.
-
The reaction is allowed to proceed for a specific time, with stirring.
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The polymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and molecular weight distribution (MWD).
Visualizing the Process
To better understand the workflows and conceptual pathways, the following diagrams are provided.
Caption: Workflow for electro-initiated cationic polymerization.
Caption: Simplified pathway of cationic polymerization.
Conclusion
References
Hexafluoroantimonate Salts in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of an organic reaction. Hexafluoroantimonate (SbF₆⁻) salts have emerged as powerful tools in this domain, primarily owing to the weakly coordinating nature of the hexafluoroantimonate anion. This property allows for the stabilization of highly reactive cationic species, thereby facilitating a wide range of organic transformations. This guide provides a comparative analysis of various hexafluoroantimonate salts in key organic reactions, supported by experimental data and detailed protocols.
The large and non-nucleophilic nature of the hexafluoroantimonate anion is a crucial factor in its utility. It effectively stabilizes highly reactive intermediates, such as carbocations, without interfering in the reaction, making it a valuable component in catalysis.[1] This guide will delve into the comparative performance of different hexafluoroantimonate salts in cationic polymerization and Friedel-Crafts reactions, highlighting the nuances that influence their catalytic efficacy.
Cationic Polymerization: A Comparative Look at Initiator Efficiency
Cationic polymerization is a cornerstone of polymer chemistry, and hexafluoroantimonate salts are frequently employed as counterions for cationic initiators.[2] The choice of the cation and the reaction conditions can significantly impact the polymerization kinetics and the properties of the resulting polymer.
A study comparing isostructural Niobium(V) and Tantalum(V) hexafluoroantimonate complexes as initiators for the ring-opening polymerization (ROP) of lactones revealed unexpected periodicity. The Tantalum(V) species exhibited higher activity than its Niobium(V) counterpart.[3][4]
Table 1: Comparison of Nb(V) and Ta(V) Hexafluoroantimonate Catalysts in the Ring-Opening Polymerization of ε-Caprolactone [3]
| Catalyst | Monomer Conversion (%) | Time (min) | Resulting Polymer |
| [LᵗBuNb(OEt)(ε-CL)]⁺[SbF₆]⁻ | >95 | 60 | PCL |
| [LᵗBuTa(OEt)(ε-CL)]⁺[SbF₆]⁻ | >95 | 30 | PCL |
Reaction Conditions: Toluene-d₈, 80 °C.
In the realm of photoinduced polymerization, triarylsulfonium hexafluoroantimonate salts are widely used as photoinitiators.[5][6][7][8][9] Upon irradiation, these salts generate a strong Brønsted acid that initiates cationic polymerization. The strength of the generated acid is dependent on the counterion, following the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[10] This indicates that for reactions requiring a highly acidic catalyst, hexafluoroantimonate salts are a superior choice.
Friedel-Crafts Reactions: The Role of the Hexafluoroantimonate Counterion
Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings.[11] While traditionally catalyzed by strong Lewis acids like AlCl₃, the use of metal salts with non-coordinating anions like hexafluoroantimonate can offer milder and more selective reaction conditions.
Silver hexafluoroantimonate (AgSbF₆) has been shown to be an effective catalyst for the direct α-alkylation of unactivated ketones, a reaction that can be considered a type of Friedel-Crafts alkylation. In a comparative study, AgSbF₆ was found to be more effective than the Brønsted acid HSbF₆ for the α-propargylation of ketones.[5]
Table 2: Comparison of AgSbF₆ and HSbF₆ in the α-Alkylation of 2-Methylcyclohexanone [5]
| Catalyst | Yield of 3a (%) |
| AgSbF₆ | 85 |
| HSbF₆ | 46 |
Reaction Conditions: Propargyl alcohol, DCE, 25 °C, 2h.
The enhanced reactivity with AgSbF₆ suggests that the silver cation plays a crucial role in the activation of the alcohol, facilitating the formation of the reactive electrophile.
Experimental Protocols
General Procedure for AgSbF₆-Catalyzed α-Alkylation of Ketones[5]
To a solution of the ketone (1.0 equiv) in dichloroethane (0.2 M), the alcohol (1.2 equiv) and AgSbF₆ (5 mol %) are added. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Cationic Ring-Opening Polymerization of ε-Caprolactone[3]
In a nitrogen-filled glovebox, the hexafluoroantimonate catalyst is dissolved in toluene-d₈ in a J. Young's NMR tube. ε-Caprolactone is then added, and the tube is sealed. The reaction is monitored by ¹H NMR spectroscopy at 80 °C. Polymerization kinetics can be determined by integrating the monomer and polymer signals over time.
Logical Relationships in Catalysis
The choice of the hexafluoroantimonate salt and its cationic partner is a critical decision in designing a successful organic reaction. The following diagram illustrates the logical workflow for selecting a suitable catalytic system.
Caption: Catalyst selection workflow for hexafluoroantimonate salts.
Signaling Pathway for Photoinitiated Cationic Polymerization
The following diagram illustrates the general mechanism for cationic polymerization initiated by a triarylsulfonium hexafluoroantimonate salt upon UV irradiation.
Caption: Photoinitiated cationic polymerization mechanism.
References
- 1. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Electrochemical window of potassium hexafluoroantimonate compared to other electrolytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical window of potassium hexafluoroantimonate (KSbF6) against other commonly used electrolytes. The electrochemical stability window is a critical parameter for electrolytes used in various applications, including batteries, supercapacitors, and electro-synthesis, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.
Comparative Analysis of Electrolyte Stability
The electrochemical stability of an electrolyte is primarily determined by the electrochemical properties of its constituent cation and anion, as well as the solvent in which they are dissolved. The hexafluoroantimonate (SbF6-) anion is known for its high oxidative stability due to the strong electron-withdrawing nature of the fluorine atoms and the high oxidation state of the central antimony atom. This intrinsic stability suggests that electrolytes containing the SbF6- anion, such as KSbF6, would possess a wide anodic (oxidative) stability limit.
When compared to other common hexafluoride anions, the order of oxidative stability is generally considered to be SbF6- > AsF6- > PF6- > BF4-. This trend is attributed to the decreasing stability of the corresponding Lewis acids (SbF5, AsF5, PF5, BF3). Therefore, it is anticipated that KSbF6 would exhibit a higher anodic stability limit compared to potassium hexafluorophosphate (B91526) (KPF6).
The cathodic (reductive) stability is largely governed by the reduction of the cation and the solvent. For potassium-based electrolytes, the cathodic limit is typically determined by the deposition of potassium metal.
The following table summarizes the reported electrochemical window data for several common electrolytes. The values for KSbF6 are estimations based on the known properties of the SbF6- anion and should be confirmed by experimental data.
Table 1: Comparison of Electrochemical Windows for Various Electrolytes
| Electrolyte Salt | Solvent | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Total Window (V) | Reference |
| KSbF6 | Organic Carbonate | ~5.5 - 6.0 (Estimated) | ~0.0 (K/K+) | ~5.5 - 6.0 (Estimated) | |
| LiPF6 | EC/DMC | ~4.7 - 5.0 | ~0.0 (Li/Li+) | ~4.7 - 5.0 | [1] |
| NaPF6 | PC | ~4.5 | ~0.0 (Na/Na+) | ~4.5 | [2] |
| KPF6 | EC/PC | ~4.5 - 5.0 | ~0.0 (K/K+) | ~4.5 - 5.0 | [3] |
Note: The electrochemical window is highly dependent on the solvent, electrode material, and experimental conditions (e.g., scan rate, temperature, and cutoff current density).
Experimental Protocol: Determination of the Electrochemical Window
The electrochemical stability window of an electrolyte is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).
1. Cell Assembly:
-
A three-electrode setup is commonly used, consisting of a working electrode (e.g., platinum, glassy carbon, or stainless steel), a reference electrode (e.g., Li/Li+, Ag/AgCl), and a counter electrode (e.g., lithium foil, platinum wire).
-
The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and oxygen.
2. Electrolyte Preparation:
-
The electrolyte solution is prepared by dissolving the salt (e.g., KSbF6) in a high-purity, anhydrous solvent (e.g., a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) to the desired concentration (typically 1 M).
3. Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly from the open-circuit potential (OCP) to a set positive (anodic) or negative (cathodic) limit and then reversed back to the starting potential.
-
The resulting current is measured and plotted against the applied potential.
-
The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a specific cutoff value (e.g., 0.1 mA/cm²), indicating the onset of electrolyte decomposition.
Experimental Workflow
Caption: Workflow for determining the electrochemical window of an electrolyte.
References
A Comparative Guide to Cationic Photoinitiators: Potassium Hexafluoroantimonate and its Alternatives
For researchers, scientists, and drug development professionals engaged in processes requiring photopolymerization, the selection of an appropriate photoinitiator is a critical decision that influences reaction efficiency, product properties, and overall cost. This guide provides a comprehensive cost-benefit analysis of using potassium hexafluoroantimonate in industrial applications, primarily as a cationic photoinitiator, and objectively compares its performance with key alternatives such as iodonium (B1229267) and sulfonium (B1226848) salts. The information presented is supported by experimental data to facilitate informed decision-making.
Performance Comparison of Cationic Photoinitiators
The effectiveness of a cationic photoinitiator is determined by several factors, including its light absorption characteristics, the reactivity of the generated acid, and its solubility in the monomer formulation. This compound is typically used as a counter-ion in onium salts (e.g., iodonium and sulfonium salts) rather than as a direct photoinitiator itself. The hexafluoroantimonate (SbF₆⁻) anion is known for generating a very strong superacid upon photolysis of the onium salt, which leads to efficient initiation of cationic polymerization.[1][2]
Alternatives to hexafluoroantimonate-based systems often involve other onium salts with different counter-ions, such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻).[1][3] Triarylsulfonium and diaryliodonium salts are two of the most common classes of cationic photoinitiators.[2][4]
The following tables summarize the quantitative performance of these photoinitiator systems.
Table 1: Absorbance Characteristics of Selected Onium Salt Photoinitiators
| Photoinitiator Cation Type | Counter-ion | Maximum Molar Absorptivity (ε_max) (M⁻¹cm⁻¹) | Wavelength at ε_max (nm) |
| Diaryliodonium | Hexafluoroantimonate (SbF₆⁻) | ~1.5 x 10⁴ | ~245 |
| Triarylsulfonium | Hexafluoroantimonate (SbF₆⁻) | > 3 x 10⁴ | ~250 and ~310 |
| Diaryliodonium | Hexafluorophosphate (PF₆⁻) | ~1.5 x 10⁴ | ~245 |
Note: The cation primarily determines the light absorption characteristics, while the anion has a negligible effect on the absorption spectrum.[5] Sulfonium salts generally exhibit stronger and broader UV absorption compared to iodonium salts.[5]
Table 2: Performance Data of Cationic Photoinitiators in Epoxy Polymerization
| Photoinitiator System | Counter-ion | Polymerization Rate (Relative) | Final Monomer Conversion (%) | Key Advantages | Key Disadvantages |
| Diaryliodonium Salt | Hexafluoroantimonate (SbF₆⁻) | Fast | ~50-60 | High reactivity due to strong acid generation.[1] | Potential toxicity concerns associated with antimony.[3] |
| Triarylsulfonium Salt | Hexafluoroantimonate (SbF₆⁻) | Very Fast | High | Stronger light absorption than iodonium salts.[5] | Can be less soluble in some monomers. |
| Diaryliodonium Salt | Hexafluorophosphate (PF₆⁻) | Moderate | Lower than SbF₆⁻ | Lower toxicity profile compared to SbF₆⁻.[3] | Forms a weaker acid, leading to slower polymerization.[5] |
| Triarylsulfonium Salt | Pentafluorophenylborate | Faster than SbF₆⁻ | ~50 | Very high reactivity.[5] | Can be more expensive. |
Cost-Benefit Analysis
The choice of a photoinitiator system is often a trade-off between performance and cost. While hexafluoroantimonate-based systems offer high reactivity, the cost of the raw materials and potential environmental and safety considerations are important factors.
Table 3: Cost Comparison of this compound and Alternative Photoinitiator Components
| Chemical | Typical Use | Price (per kg, approximate) |
| This compound | Reagent/Counter-ion source | ~$8-10[6] |
| Triarylsulfonium Hexafluoroantimonate Salts (in propylene (B89431) carbonate) | Cationic Photoinitiator | ~$2,390 (for 1L of 50% solution)[7] |
| Diphenyliodonium Hexafluorophosphate | Cationic Photoinitiator | ~$6,570[8] |
Note: Prices are subject to change based on purity, quantity, and supplier. The prices listed are for comparison purposes and are derived from various online chemical suppliers.
The significantly lower cost of this compound as a raw material does not directly translate to a low-cost photoinitiator, as it is a component in the synthesis of the final onium salt. Triarylsulfonium hexafluoroantimonate salts, while effective, represent a significant cost. Diphenyliodonium hexafluorophosphate is also a high-cost alternative. The benefit of the higher reactivity of hexafluoroantimonate systems must be weighed against their cost and the potential for toxicity. For applications where high-speed curing is paramount and the cost is justifiable, hexafluoroantimonate-based photoinitiators are a strong choice. In applications where cost is a primary driver and slightly lower reactivity is acceptable, hexafluorophosphate-based systems may be a more suitable alternative.
Experimental Protocols
To objectively evaluate the performance of different cationic photoinitiators, a standardized experimental protocol is essential. The following outlines a typical methodology for measuring the degree of conversion in a photopolymerization reaction using Fourier Transform Infrared (FTIR) spectroscopy.
Protocol: Measurement of Degree of Conversion using FTIR Spectroscopy
1. Materials and Equipment:
-
Monomer formulation (e.g., epoxy resin)
-
Photoinitiator to be tested (e.g., Diaryliodonium Hexafluoroantimonate)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) or transmission mode accessory
-
UV/Vis light source with controlled irradiance
-
KBr crystals (for transmission mode)
-
Micropipette
-
Timer
2. Sample Preparation:
-
Prepare a stock solution of the monomer containing a specific concentration of the photoinitiator (e.g., 1% by weight). Ensure the photoinitiator is fully dissolved.
-
For transmission mode, place a small drop of the uncured resin between two KBr crystals to form a thin film.[6][9]
-
For ATR mode, directly apply a small drop of the uncured resin onto the ATR crystal.
3. Uncured Spectrum Measurement:
-
Place the prepared sample into the FTIR spectrometer.
-
Record the infrared spectrum of the uncured sample. The characteristic peak of the reactive functional group (e.g., the epoxy ring at ~787 cm⁻¹) should be identified.[5] An internal reference peak that does not change during polymerization (e.g., an aromatic C-C peak at ~1447 cm⁻¹) should also be selected.[5]
4. Photopolymerization:
-
Expose the sample to the UV/Vis light source for a predetermined amount of time (e.g., 30 seconds). The irradiance of the light source should be constant and measured.
5. Cured Spectrum Measurement:
-
Immediately after irradiation, record the FTIR spectrum of the cured sample.
-
The intensity of the reactive functional group's peak will have decreased.
6. Calculation of Degree of Conversion (DC):
-
The degree of conversion is calculated by measuring the change in the absorbance of the characteristic peak of the reactive monomer before and after curing, relative to the internal reference peak.[5]
-
The formula for calculating the DC (%) is as follows: DC (%) = [1 - (Abs_cured_reactive / Abs_cured_reference) / (Abs_uncured_reactive / Abs_uncured_reference)] * 100
7. Data Analysis:
-
Repeat the experiment multiple times for each photoinitiator to ensure reproducibility.
-
Compare the degree of conversion and the rate of polymerization for different photoinitiators under identical conditions.
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Diphenyliodonium hexafluorophosphate | PCOVERY [pcovery.com]
- 2. Photoinitiator Market Size & Share | Industry Growth 2034 [factmr.com]
- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 4. watson-int.com [watson-int.com]
- 5. radtech2022.com [radtech2022.com]
- 6. indiamart.com [indiamart.com]
- 7. 三芳基锍六氟锑酸盐混合物 50 wt. % in propylene carbonate | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 六氟磷酸二苯碘鎓 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Potassium Hexafluoroantimonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. Potassium hexafluoroantimonate, a compound utilized in various chemical syntheses, presents specific disposal challenges due to its antimony content and potential reactivity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this substance.
Immediate Safety and Handling Precautions:
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust when handling the solid material.[1][2]
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Attempting to neutralize or treat this chemical in-house without validated procedures and proper engineering controls can be dangerous and may violate regulations.
1. Waste Identification and Classification:
-
This compound waste is classified as hazardous due to its antimony content, which is considered a heavy metal.[3]
-
Consult your institution's environmental health and safety (EHS) department for specific waste codes and classification protocols.
2. Waste Segregation:
-
Collect all this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Specifically, avoid mixing with strong acids or bases in the same container.[2]
3. Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection. The container must be kept closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste composition and quantity.
Hazard Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07: Exclamation mark |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | GHS07: Exclamation mark |
| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long-lasting effects. | GHS09: Environmental hazard |
This table is a summary. Always refer to the full Safety Data Sheet (SDS) for complete hazard information.
Experimental Protocols for In-Lab Treatment (for informational purposes only)
While professional disposal is the required method, understanding the chemistry of antimony can be informative. The following are general chemical principles for antimony precipitation from aqueous solutions. These are not detailed, validated protocols for waste treatment and should not be performed for disposal purposes without specific guidance from a qualified chemist and your institution's EHS department.
Sulfide (B99878) Precipitation: One common method for removing heavy metals from solution is precipitation as a sulfide. For antimony (III) ions, this can be achieved by the addition of a sulfide source, such as sodium sulfide or hydrogen sulfide gas, under controlled pH conditions. This would precipitate antimony trisulfide (Sb₂S₃), which could then be separated from the liquid waste. This process is hazardous due to the toxicity and flammability of hydrogen sulfide and the need for precise pH control.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling Potassium Hexafluoroantimonate
For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Potassium hexafluoroantimonate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that presents several health hazards. It is harmful if swallowed or inhaled and can cause irritation to the skin and eyes.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use and use proper removal technique.[3] |
| Respiratory | N95 (US) or type P1 (EU EN 143) particle respirator | Use in accordance with OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][3] |
| Body | Laboratory coat or other protective clothing | To prevent skin exposure.[1] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are crucial to minimize exposure to this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is recommended to keep airborne concentrations low.[1]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke in the work area.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
Spill and Disposal Procedures
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[1][3]
Disposal Plan:
-
Waste Characterization: this compound is considered hazardous waste.
-
Containerization: Store waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of this material through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
